An In-depth Technical Guide to 1,3,5-Tris(bromomethyl)cyclohexane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 1,3,5-Tris(bromomethyl)cyclohexane is a trifunctional aliphatic building block with significant potential in synthetic chemistry, materials science...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(bromomethyl)cyclohexane is a trifunctional aliphatic building block with significant potential in synthetic chemistry, materials science, and drug discovery. Its cyclohexane core offers a three-dimensional scaffold that, combined with the reactivity of its three bromomethyl groups, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3,5-Tris(bromomethyl)cyclohexane, with a focus on its utility for researchers and professionals in the field of drug development.
Introduction: A Versatile Cycloaliphatic Scaffold
1,3,5-Tris(bromomethyl)cyclohexane is a halogenated hydrocarbon featuring a cyclohexane ring symmetrically substituted with three bromomethyl groups. This unique structure provides a C3-symmetric, non-planar core, which is of increasing interest in the design of novel therapeutic agents and functional materials. Unlike its aromatic analog, 1,3,5-tris(bromomethyl)benzene, the conformational flexibility of the cyclohexane ring in 1,3,5-Tris(bromomethyl)cyclohexane introduces stereochemical considerations that can be exploited for the synthesis of complex, three-dimensional molecules. The high reactivity of the primary alkyl bromide moieties makes this compound an excellent precursor for a variety of nucleophilic substitution reactions, enabling its use as a crosslinking agent and a scaffold for the synthesis of macrocycles and tripodal ligands.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 1,3,5-Tris(bromomethyl)cyclohexane is crucial for its effective use in research and development. While extensive experimental data for this specific compound is not widely published, a combination of computed data and information from analogous compounds provides a solid foundation for its characterization.
Table 1: Chemical and Physical Properties of 1,3,5-Tris(bromomethyl)cyclohexane
Not widely reported, likely a solid or high-boiling liquid
Inferred from related compounds
Melting Point
Not experimentally determined in available literature
Boiling Point
Not experimentally determined in available literature
Solubility
Expected to be soluble in a range of organic solvents (e.g., THF, DCM, Chloroform) and insoluble in water.
Inferred from chemical structure
Synthesis of 1,3,5-Tris(bromomethyl)cyclohexane
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1,3,5-Tris(bromomethyl)cyclohexane.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Reduction of cis,cis-1,3,5-Cyclohexanetricarboxylic acid to 1,3,5-Tris(hydroxymethyl)cyclohexane
To a solution of cis,cis-1,3,5-cyclohexanetricarboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF), add a reducing agent like lithium aluminum hydride (LiAlH4) portion-wise at 0 °C under an inert atmosphere.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the crude 1,3,5-tris(hydroxymethyl)cyclohexane.
Purify the product by column chromatography or recrystallization.
Step 2: Bromination of 1,3,5-Tris(hydroxymethyl)cyclohexane
Dissolve the purified 1,3,5-tris(hydroxymethyl)cyclohexane in an anhydrous solvent such as diethyl ether or dichloromethane.
Cool the solution to 0 °C and add phosphorus tribromide (PBr3) dropwise. A small amount of a weak base like pyridine can be added to neutralize the HBr byproduct.
Allow the reaction to proceed at room temperature until completion.
Quench the reaction by carefully pouring it into ice water.
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, then dry it over an anhydrous salt (e.g., MgSO4).
Remove the solvent under reduced pressure to obtain crude 1,3,5-Tris(bromomethyl)cyclohexane.
Further purification can be achieved by column chromatography.
Key Reactions and Mechanisms
The synthetic utility of 1,3,5-Tris(bromomethyl)cyclohexane stems from the reactivity of its three bromomethyl groups, which readily participate in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions:
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry if the carbon were chiral (which is not the case here, but is a key consideration in related systems).
1,3,5-Tris(bromomethyl)cyclohexane: Structural Pre-organization in Advanced Therapeutics and Nanomaterials
Executive Summary In the fields of supramolecular chemistry, nanotechnology, and advanced drug delivery, molecular scaffolds that offer rigid, predictable spatial geometries are highly sought after. 1,3,5-Tris(bromomethy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the fields of supramolecular chemistry, nanotechnology, and advanced drug delivery, molecular scaffolds that offer rigid, predictable spatial geometries are highly sought after. 1,3,5-Tris(bromomethyl)cyclohexane (TBMC) has emerged as a critical intermediate for synthesizing complex cage compounds, dendrimers, and next-generation ionizable lipids[1].
Unlike flexible aliphatic chains, the cyclohexane core of TBMC—specifically in its cis,cis-(1S,3s,5s) stereoisomeric form—forces its three bromomethyl substituents into a highly defined spatial arrangement. This guide explores the physicochemical profiling, self-validating synthetic protocols, and the mechanistic causality behind its application in soluble tri-Grignard reagents and Lipid Nanoparticle (LNP) formulations.
Physicochemical & Stereochemical Profiling
The utility of TBMC is deeply rooted in its physical properties and stereochemistry. The cis,cis-isomer is of particular interest because it allows the three bromomethyl groups to adopt a tri-axial conformation . This steric pre-organization is the thermodynamic driver for its use as a tripodal capping agent in cage synthesis.
Quantitative Physical Data
Data synthesized from PubChem and commercial chemical databases.[2][3]
Property
Value
Mechanistic Implication
IUPAC Name
1,3,5-tris(bromomethyl)cyclohexane
Defines the symmetrical substitution pattern.
Molecular Formula
C9H15Br3
High bromine weight fraction facilitates X-ray crystallography.
Molecular Weight
362.93 g/mol
-
CAS Number (General)
56025-65-1
Refers to unspecified stereochemistry.
CAS Number (cis,cis)
65672-58-4
Specifically denotes the (1S,3s,5s) isomer used in advanced scaffolding.
Topological Polar Surface Area
0 Ų
Purely hydrophobic; drives phase separation during aqueous synthesis.
Monoisotopic Mass
359.872 Da
Crucial for high-resolution mass spectrometry (HRMS) validation.
Synthetic Methodologies: The Causality of Reagent Selection
Historically, the conversion of 1,3,5-tris(hydroxymethyl)cyclohexane to TBMC was performed using triphenylphosphine (PPh₃) and elemental bromine (Br₂). However, this route is fundamentally flawed for scale-up due to the severe difficulty in removing the triphenylphosphine oxide by-product.
To establish a cleaner, self-validating system, modern protocols utilize a direct hydrobromination approach using 48% aqueous HBr.
Protocol 1: Self-Validating Synthesis of cis,cis-TBMC
This protocol is designed as a self-validating system : the physical state of the reaction inherently confirms the chemical transformation without requiring immediate external spectroscopy.
Initiation: Charge a heavy-walled reaction vessel with 1,3,5-tris(hydroxymethyl)cyclohexane and a large molar excess of 48% aqueous HBr.
Causality: The starting triol is highly hydrophilic and dissolves readily in the aqueous acid, creating a homogeneous starting phase.
Nucleophilic Substitution: Heat the mixture to a vigorous reflux (approx. 110°C) for 16 hours.
Causality: The elevated temperature provides the activation energy required for the aliphatic nucleophilic substitution (S_N2-type displacement of the protonated hydroxyl groups).
In-Process Validation (Phase Separation): Allow the reaction to cool. A dense, immiscible yellow oil will phase-separate at the bottom of the flask.
Self-Validation: Because the TPSA of the product is 0 Ų[2], the complete loss of hydrogen-bonding capacity forces the product out of the aqueous phase. The presence of this distinct organic layer visually validates the successful conversion.
Workup: Extract the aqueous phase with chloroform (CHCl₃). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual HBr) and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and crystallize the resulting oil from cold hexane.
Causality: Hexane crystallization selectively precipitates the pure cis,cis-isomer, leaving any partially brominated intermediates or alternative stereoisomers in the mother liquor.
Caption: Workflow for the self-validating synthesis of 1,3,5-tris(bromomethyl)cyclohexane.
Advanced Applications in Drug Development & Nanotechnology
The rigid geometry of TBMC makes it a highly versatile electrophile. Its applications diverge into two highly specialized fields: Mechanosynthesis (via organometallic intermediates) and Nucleic Acid Delivery (via lipid nanoparticle formulation).
Generation of Soluble Tri-Grignard Reagents for Mechanosynthesis
Forming a Grignard reagent at three separate loci on a single small molecule typically results in insoluble polymeric networks due to intermolecular Wurtz coupling. However, the cis,cis-isomer of TBMC uniquely forms a soluble tri-Grignard reagent[4].
Causality: The rigid tri-axial positioning of the bromomethyl groups points the reactive magnesium-carbon bonds in the same direction, sterically shielding them from intermolecular cross-coupling while perfectly pre-organizing them to cap a single central atom (such as Germanium or Silicon) to form adamantane-like cage structures used as atomically precise tips in mechanosynthesis[4].
Protocol 2: Tri-Grignard Generation
In a rigorously dried, argon-purged Schlenk flask, suspend magnesium turnings in anhydrous THF.
Add a catalytic amount of 1,2-dibromoethane to activate the magnesium surface.
Dropwise, add a solution of cis,cis-TBMC in THF at room temperature[4].
Heat to a gentle reflux. The resulting soluble tri-Grignard must be transferred via cannula to a secondary vessel to separate it from excess unreacted magnesium prior to introducing the electrophile (e.g., trimethylchlorogermane)[4].
Scaffold for Ionizable Lipids in mRNA Delivery (LNPs)
In modern drug development, TBMC is utilized as a core scaffold for synthesizing multi-tailed ionizable lipids.
Causality: By reacting TBMC with secondary amines (such as ditridecylamine), researchers generate tri-substituted tertiary amine lipids[1]. The rigid cyclohexane ring prevents the three hydrophobic lipid tails from folding parallel to one another. This forced spatial divergence increases the cross-sectional area of the lipid's hydrophobic tail region relative to its headgroup. In the acidic environment of an endosome, this specific cone-like geometry heavily favors the formation of the inverted hexagonal (
HII
) phase, which is the primary biophysical mechanism driving endosomal membrane disruption and successful mRNA escape into the cytosol.
Caption: Divergent pathways of TBMC in mechanosynthesis and lipid nanoparticle formulation.
The Strategic Synthesis of 1,3,5-Tris(bromomethyl)cyclohexane: A Technical Guide for Advanced Chemical Applications
Introduction: The Architectural Significance of 1,3,5-Tris(bromomethyl)cyclohexane In the landscape of modern materials science and drug discovery, the strategic design of molecular scaffolds is paramount. 1,3,5-Tris(bro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Architectural Significance of 1,3,5-Tris(bromomethyl)cyclohexane
In the landscape of modern materials science and drug discovery, the strategic design of molecular scaffolds is paramount. 1,3,5-Tris(bromomethyl)cyclohexane, a trifunctionalized aliphatic cyclohexane, stands out as a versatile building block of significant interest.[1][2][3] Its three reactive bromomethyl groups, positioned symmetrically on a flexible cyclohexane ring, offer a unique platform for the construction of complex, three-dimensional molecular architectures. This guide provides an in-depth exploration of the synthetic methodologies for obtaining this valuable compound, with a particular focus on the underlying principles that govern the selection of precursors and reaction conditions. While direct, detailed protocols for 1,3,5-tris(bromomethyl)cyclohexane are not abundantly found in readily accessible literature, a comprehensive understanding can be built upon the well-documented synthesis of its aromatic analogue, 1,3,5-tris(bromomethyl)benzene, and the fundamental principles of free-radical halogenation.
Core Synthetic Strategy: Free-Radical Bromination of Methyl-Substituted Cycloalkanes
The most prominent and mechanistically straightforward approach to installing bromomethyl functionalities on a saturated ring system is through free-radical bromination. This method leverages the selective reactivity of N-bromosuccinimide (NBS) towards allylic and benzylic hydrogens, and by extension, the hydrogens of alkyl substituents on a cycloalkane ring, in the presence of a radical initiator.
Causality Behind Experimental Choices in Free-Radical Bromination
The success of a free-radical bromination hinges on a delicate balance of reagents and conditions to favor the desired substitution reaction while minimizing side reactions.
The Brominating Agent: N-Bromosuccinimide (NBS) : NBS is the reagent of choice for this type of transformation.[4][5] It serves as a source of bromine radicals (Br•) at a low and controlled concentration. This is crucial to prevent the competitive and often undesired electrophilic addition of bromine (Br₂) across any potential sites of unsaturation or reaction with the solvent.[5][6]
The Radical Initiator: AIBN or Benzoyl Peroxide (BPO) : The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation.[7][8] These initiators decompose at a predictable rate to generate radicals that then abstract a hydrogen atom from the substrate, initiating the chain reaction. AIBN is often preferred due to its cleaner decomposition products (a stable nitrogen molecule and a cyanopropyl radical).[9]
The Solvent: Inert and Non-Reactive : The choice of solvent is critical to the success of the reaction. Carbon tetrachloride (CCl₄) has historically been used due to its inertness towards radical reactions. However, due to its toxicity and environmental concerns, alternative non-polar solvents that are poor radical abstractors are now more commonly employed.
Reaction Control : The extent of bromination (mono-, di-, or tri-substitution) is primarily controlled by the stoichiometry of NBS used. To achieve the trisubstituted product, a molar excess of NBS is required. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of over-brominated byproducts.[10]
Methodology 1: Synthesis via Bromination of 1,3,5-Trimethylcyclohexane (A Prototypical Approach)
Reaction Scheme
Caption: Proposed reaction for the synthesis of 1,3,5-Tris(bromomethyl)cyclohexane.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a projection based on the synthesis of the aromatic analogue and general knowledge of free-radical bromination.
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-trimethylcyclohexane in a suitable inert solvent like carbon tetrachloride.
Reagent Addition : Add N-bromosuccinimide (a slight molar excess relative to the three methyl groups) and a catalytic amount of a radical initiator such as AIBN to the flask.
Reaction Initiation : Heat the reaction mixture to reflux (the boiling point of the solvent) to initiate the decomposition of AIBN and the subsequent radical chain reaction. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen.
Monitoring the Reaction : The progress of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of the product spot.
Workup : Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct can be removed by filtration.
Purification : The filtrate is then washed with water and brine to remove any remaining water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[11]
Methodology 2: Insights from the Synthesis of the Aromatic Precursor, 1,3,5-Tris(bromomethyl)benzene
A well-documented and reliable method for the synthesis of the aromatic counterpart, 1,3,5-tris(bromomethyl)benzene, from mesitylene (1,3,5-trimethylbenzene) provides a strong and citable foundation for understanding the synthesis of the target cyclohexane derivative.[8]
Reaction Scheme
Caption: Synthesis of 1,3,5-Tris(bromomethyl)benzene from Mesitylene.[8]
Step-by-Step Experimental Protocol
This protocol is adapted from a documented synthesis of 1,3,5-tris(bromomethyl)benzene.[8]
Reaction Setup : A mixture of mesitylene (8.6 g, 71.5 mmol), N-bromosuccinimide (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol) in 100 ml of carbon tetrachloride (CCl₄) is placed in a 150-ml round-bottom flask.
Reaction Conditions : The reaction mixture is refluxed at 70 °C for approximately 6 hours.
Workup : After the reaction is complete, the succinimide byproduct is removed by filtration.
Purification : The solvent is evaporated from the filtrate to yield the crude product. This can be further purified by recrystallization to obtain a pale yellow solid.
Quantitative Data for 1,3,5-Tris(bromomethyl)benzene
Parameter
Value
Source
Yield
Not explicitly stated, but the procedure is well-established.
Alternative Synthetic Pathway: Functional Group Transformation from 1,3,5-Cyclohexanetriol Derivatives
Characterization and Data Presentation
The successful synthesis of 1,3,5-tris(bromomethyl)cyclohexane would be confirmed through a combination of spectroscopic and physical characterization techniques.
Physical and Chemical Properties of 1,3,5-Tris(bromomethyl)cyclohexane
The synthesis of 1,3,5-tris(bromomethyl)cyclohexane, while not extensively detailed in readily available literature, can be confidently approached through the principles of free-radical bromination of 1,3,5-trimethylcyclohexane. The well-documented synthesis of its aromatic analogue, 1,3,5-tris(bromomethyl)benzene, provides a robust and reliable template for developing a successful synthetic protocol. The alternative pathway from 1,3,5-cyclohexanetriol derivatives presents an interesting avenue for further research, particularly where stereochemical purity is a critical consideration. As the demand for novel molecular architectures in materials science and medicinal chemistry continues to grow, the development of efficient and scalable syntheses for versatile building blocks like 1,3,5-tris(bromomethyl)cyclohexane will undoubtedly be a key area of focus for the research community.
References
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in THF (25 ml) was added sodium bicarbonate. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1,3,5-tris-(Bromomethyl) cyclohexane. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,3,5Tris(bromomethyl)-2,4,6-triethylbenzene - A Versatile Precursor to Predisposed Ligands. Retrieved from [Link]
PubChem. (n.d.). 1,3,5-Tris(bromomethyl)cyclohexene. Retrieved from [Link]
Vedantu. (n.d.). How many products will be formed excluding stereo when. Retrieved from [Link]
Virginia Open Data Portal. (2025, September 6). Compound 530259: 1,3,5-Tris(bromomethyl)cyclohexane. Retrieved from [Link]
PubChem. (n.d.). 1,3,5-Tris(bromomethyl)cyclohexane. Retrieved from [Link]
Data.gov. (2025, September 8). Compound 530259: 1,3,5-Tris(bromomethyl)cyclohexane. Retrieved from [Link]
Reddit. (2021, August 5). How to know when to stop reaction, benzylic bromination using AIBN. Retrieved from [Link]
Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
YouTube. (2021, May 25). NBS: Radical Bromination. Retrieved from [Link]
Arkivoc. (n.d.). Synthesis of all-cis-1,2,4-cyclohexanetriol. Retrieved from [Link]
Beijing Institute of Technology. (2010, July 15). Synthetic mechanism for 1,3,5-triacetyl-1,3,5-triazacyclohexane synthesized using small-molecule method. Retrieved from [Link]
NIST. (n.d.). Cyclohexane, 1,3,5-trimethyl-. Retrieved from [Link]
ResearchGate. (2026, March 3). Synthesis of all-cis-1,2,4-cyclohexanetriol. Retrieved from [Link]
An In-depth Technical Guide to the Isomeric Forms of 1,3,5-Tris(bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals Abstract 1,3,5-Tris(bromomethyl)cyclohexane is a trivalent, non-aromatic linker molecule of significant interest in supramolecular chemistry, materials scie...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(bromomethyl)cyclohexane is a trivalent, non-aromatic linker molecule of significant interest in supramolecular chemistry, materials science, and as a scaffold in drug development. Unlike its rigid aromatic analog, 1,3,5-tris(bromomethyl)benzene, the cyclohexane core imparts conformational flexibility and distinct three-dimensional geometries. The utility of this compound is intrinsically linked to its stereochemistry, which is dominated by two primary isomeric forms: cis and trans. This guide provides a comprehensive technical overview of these isomers, delving into their conformational analysis, stereoelectronic properties, synthesis, and characterization. We will explore the causal relationships behind experimental design for synthesis and separation, offering field-proven insights for professionals seeking to leverage this versatile chemical entity.
Foundational Principles: Stereoisomerism in 1,3,5-Trisubstituted Cyclohexanes
To fully grasp the chemistry of 1,3,5-tris(bromomethyl)cyclohexane, a foundational understanding of cyclohexane conformation is essential. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[1] In this conformation, the substituents at each carbon can occupy one of two positions:
Axial (a): Perpendicular to the approximate plane of the ring.
Equatorial (e): Pointing outwards from the perimeter of the ring.
The chair conformation can undergo a "ring flip," interconverting axial and equatorial positions. For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is thermodynamically favored to avoid steric clashes with the other axial hydrogens, an unfavorable interaction known as 1,3-diaxial strain.[2]
For a 1,3,5-trisubstituted cyclohexane, two diastereomers are possible:
cis (all-cis) Isomer: All three substituents are on the same face of the ring.
trans Isomer: One substituent is on the opposite face of the ring relative to the other two.
These two isomers have distinct energetic profiles and three-dimensional structures, which dictate their reactivity and application.
The Isomeric Forms of 1,3,5-Tris(bromomethyl)cyclohexane
The principles of cyclohexane conformation directly govern the structures of the cis and trans isomers of 1,3,5-tris(bromomethyl)cyclohexane.
The cis Isomer: (1α,3α,5α)-1,3,5-Tris(bromomethyl)cyclohexane
In the cis isomer, all three bromomethyl groups are on the same side of the cyclohexane ring. This isomer can exist in two rapidly interconverting chair conformations:
Tri-axial (a,a,a) conformation: All three -CH₂Br groups occupy axial positions. This conformer is highly disfavored due to significant 1,3-diaxial strain between the bulky bromomethyl groups.
Tri-equatorial (e,e,e) conformation: All three -CH₂Br groups occupy equatorial positions. This is the overwhelmingly stable conformation for the cis isomer, as it minimizes steric hindrance.
Therefore, for all practical purposes, the cis isomer exists exclusively in the tri-equatorial conformation, presenting its three reactive arms outwards from the ring in a well-defined, symmetrical fashion.
The trans Isomer: (1α,3α,5β)-1,3,5-Tris(bromomethyl)cyclohexane
The trans isomer has two substituents on one face of the ring and the third on the opposite face. This leads to two equivalent chair conformations that are in constant equilibrium through ring flipping:
Di-equatorial/Mono-axial (e,e,a) conformation: Two bromomethyl groups are equatorial, and one is axial.
Mono-equatorial/Di-axial (e,a,a) conformation: Upon ring flip, the two equatorial groups become axial, and the axial group becomes equatorial.
The (e,e,a) conformer is significantly more stable than the (e,a,a) conformer due to the energetic penalty of having two bulky axial substituents. However, unlike the cis isomer, the trans isomer will always have at least one bromomethyl group in an axial position, making it thermodynamically less stable overall than the tri-equatorial cis isomer.
Caption: Conformational isomers of cis and trans-1,3,5-tris(bromomethyl)cyclohexane.
Synthesis and Stereocontrol
The synthesis of 1,3,5-tris(bromomethyl)cyclohexane isomers typically begins with a commercially available, planar aromatic precursor, 1,3,5-benzenetricarboxylic acid. The key challenge is controlling the stereochemistry during the reduction of the aromatic ring.
Synthetic Strategy: From Aromatic Precursor to Cyclohexane Core
The most common route involves two main stages:
Catalytic Hydrogenation: The aromatic ring of 1,3,5-benzenetricarboxylic acid or its ester is reduced to a cyclohexane ring. This step is crucial as the choice of catalyst and reaction conditions can influence the ratio of cis to trans isomers produced. High-pressure hydrogenation over a rhodium or ruthenium catalyst often favors the formation of the all-cis isomer.[3]
Reduction and Bromination: The carboxylic acid or ester groups are reduced to primary alcohols, yielding 1,3,5-tris(hydroxymethyl)cyclohexane. This alcohol precursor is then converted to the final brominated product.
Caption: General synthetic workflow for 1,3,5-tris(bromomethyl)cyclohexane isomers.
Detailed Experimental Protocol: Synthesis of 1,3,5-Tris(bromomethyl)cyclohexane (Isomer Mixture)
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment and engineering controls.
Step 1: Reduction of Triethyl 1,3,5-benzenetricarboxylate
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters directly to primary alcohols. The reaction is performed in an anhydrous ether solvent (like THF) at low temperature to control its high reactivity.
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (3.0 eq.) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C in an ice bath.
Add a solution of triethyl cis/trans-1,3,5-cyclohexanetricarboxylate (1.0 eq.) in anhydrous THF dropwise via an addition funnel.
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
Carefully quench the reaction by sequential, slow addition of water, followed by 15% NaOH solution, and then more water.
Filter the resulting aluminum salts and wash thoroughly with THF.
Concentrate the filtrate under reduced pressure to yield the crude 1,3,5-tris(hydroxymethyl)cyclohexane as a viscous oil or solid.
Step 2: Bromination of 1,3,5-Tris(hydroxymethyl)cyclohexane
Causality: Phosphorus tribromide (PBr₃) is a classic reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism. Using a non-protic solvent like dichloromethane (DCM) and maintaining a low temperature prevents side reactions.
Dissolve the crude triol (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere.
Cool the solution to 0 °C.
Add PBr₃ (1.1 eq. per hydroxyl group, total 3.3 eq.) dropwise.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
Slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.
Separate the organic layer, wash with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.
Step 3: Purification
Causality: The cis and trans isomers have different polarities due to their distinct shapes and dipole moments. This difference allows for their separation using column chromatography. The more symmetrical, tri-equatorial cis isomer is typically less polar than the trans isomer.
Purify the crude mixture of 1,3,5-tris(bromomethyl)cyclohexane isomers by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
Spectroscopic Characterization: Distinguishing the Isomers
Unequivocal identification of the cis and trans isomers relies on spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
cis Isomer (tri-equatorial): Due to its high symmetry, the ¹H NMR spectrum is relatively simple. All three -CH₂Br groups are chemically equivalent. One would expect to see a single, sharp signal (likely a doublet due to coupling with the adjacent ring proton) for the six protons of the bromomethyl groups. The ring protons will also show a simplified pattern.
trans Isomer (di-equatorial, mono-axial): The lower symmetry results in a more complex spectrum. The axial and equatorial bromomethyl groups are in different chemical environments and will have distinct signals. The axial -CH₂Br protons will typically be shifted further downfield compared to the equatorial ones. The coupling patterns will also be more intricate due to the different dihedral angles between axial and equatorial protons on the ring.
¹³C NMR Spectroscopy
cis Isomer: High symmetry leads to a spectrum with fewer signals. One would expect one signal for the three equivalent -CH₂Br carbons and potentially one or two signals for the cyclohexane ring carbons.
trans Isomer: The lack of symmetry means the carbons are not all equivalent. One would expect two distinct signals for the bromomethyl carbons (in a 2:1 ratio) and multiple signals for the inequivalent ring carbons.
Table 1: Predicted Spectroscopic Data for Isomers
Parameter
cis-1,3,5-Tris(bromomethyl)cyclohexane
trans-1,3,5-Tris(bromomethyl)cyclohexane
¹H NMR (Symmetry)
High Symmetry
Low Symmetry
¹H NMR (-CH₂Br)
1 set of signals
2 sets of signals (2:1 ratio)
¹³C NMR (Symmetry)
High Symmetry
Low Symmetry
¹³C NMR (-CH₂Br)
1 signal
2 signals (2:1 ratio)
Polarity
Less Polar
More Polar
Applications in Research and Drug Development
While its aromatic analog is more widely cited, the unique conformational properties of 1,3,5-tris(bromomethyl)cyclohexane make it a valuable tool.[4][5]
Scaffolding in Medicinal Chemistry: The flexible, well-defined tri-equatorial orientation of the cis isomer provides a non-planar scaffold for presenting pharmacophores in three dimensions, which can be crucial for binding to complex biological targets like enzymes or receptors.[6]
Supramolecular Chemistry: It serves as a trivalent node for constructing complex architectures like molecular cages, tripodal ligands for metal coordination, and self-assembled materials. The cyclohexane core provides a more "organic-soluble" and flexible alternative to the rigid benzene ring.
Materials Science: As a cross-linking agent, it can be used to synthesize polymers and gels with specific three-dimensional network structures, impacting properties like porosity, swelling, and mechanical strength.[7]
Conclusion
The isomeric forms of 1,3,5-tris(bromomethyl)cyclohexane offer distinct three-dimensional geometries that can be strategically employed in various scientific disciplines. The highly symmetric, tri-equatorial cis isomer provides a predictable and rigid-in-conformation scaffold, while the less stable trans isomer offers a different spatial arrangement of reactive groups. A thorough understanding of their synthesis, conformational behavior, and spectroscopic signatures is paramount for any researcher aiming to incorporate this versatile building block into their work. The ability to control and characterize these isomers unlocks their full potential in the rational design of new molecules and materials.
References
Katrusiak, A. & Gdaniec, M. (1989). Conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Journal of the Chemical Society, Perkin Transactions 2, (10), 1587-1592.
Aisen Biotechnology Co., Ltd. (2025). Application of Bromomethylcyclohexane.
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
Ningbo Inno Pharmchem Co., Ltd. (2026). Advanced Organic Synthesis: The Utility of Tris(bromomethyl)benzene.
Guidechem. (2024). What are the chemical applications of 1,3,5-Tris(bromomethyl)
Chemistry Stack Exchange. (2022). Number of stereoisomers of 1,3,5-trimethylcyclohexane.
OpenOChem Learn. (n.d.).
Pearson+. (n.d.). Draw the conformers for the following trisubstituted cyclohexane.
Virginia Open Data Portal. (2025). Compound 530259: 1,3,5-Tris(bromomethyl)cyclohexane.
Cheméo. (n.d.). Chemical Properties of 1,3,5-tris-(Bromomethyl) cyclohexane.
The Royal Society of Chemistry. (n.d.). Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in THF (25 ml)
Baral, M., Kanungo, B. K., & Moore, P. (2004). Synthesis of cis, cis-1,3,5-trisubstituted cyclohexane based chelators with polyfunctional pendant arms. Journal of Chemical Research, 2004(11), 770-772.
NIST. (n.d.). Cyclohexane, 1,3,5-trimethyl-. In NIST Chemistry WebBook.
BenchChem. (n.d.). Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane-1,3-diol.
Organic Syntheses. (1987). A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Organic Syntheses, 65, 90.
The Trifunctional Workhorse: An In-depth Technical Guide to the Reactivity Profile of 1,3,5-Tris(bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 1,3,5-Tris(bromomethyl)cyclohexane stands as a versatile, trifunctional building block in synthet...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,3,5-Tris(bromomethyl)cyclohexane stands as a versatile, trifunctional building block in synthetic chemistry, offering a unique three-dimensional scaffold for the construction of complex molecular architectures. The strategic placement of three reactive bromomethyl groups on a conformationally flexible cyclohexane core provides a powerful tool for creating tripodal ligands, intricate cage compounds, and novel polymeric materials. This guide delves into the core reactivity profile of 1,3,5-tris(bromomethyl)cyclohexane, with a particular focus on the synthetically accessible cis,cis-stereoisomer. We will explore the nuanced interplay of stereochemistry and conformational dynamics that govern its behavior in nucleophilic substitution and elimination reactions, providing field-proven insights and detailed protocols to empower researchers in harnessing the full potential of this remarkable molecule.
The Structural Landscape: Stereoisomerism and Conformational Dynamics
Unlike its aromatic counterpart, 1,3,5-tris(bromomethyl)benzene, the reactivity of 1,3,5-tris(bromomethyl)cyclohexane is profoundly influenced by the stereochemistry of the cyclohexane ring. The 1,3,5-substitution pattern gives rise to two primary stereoisomers: the cis,cis (all-cis) isomer and the cis,trans (trans) isomer.
The cis,cis-isomer, formally named (1s,3s,5s)-1,3,5-tris(bromomethyl)cyclohexane, is the most synthetically accessible and widely utilized form.[1][2] Its precursor, cis,cis-1,3,5-cyclohexanetricarboxylic acid, can be readily prepared from 1,3,5-benzenetricarboxylic acid.[1] In its most stable chair conformation, the three bulky bromomethyl groups of the cis,cis-isomer occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[3][4] This conformational preference is a critical determinant of its reactivity, as it dictates the accessibility of the electrophilic carbon centers and the orientation of adjacent protons.
The trans-isomer, with one bromomethyl group in an opposing orientation to the other two, will exhibit a different conformational equilibrium, with one of the bromomethyl groups likely forced into an axial position in one of its chair conformations. This can lead to altered reactivity compared to the all-equatorial arrangement of the cis,cis-isomer.
Figure 1: Conformational preferences of cis,cis- and cis,trans-1,3,5-tris(bromomethyl)cyclohexane.
Nucleophilic Substitution: The Primary Reaction Pathway
The primary mode of reactivity for 1,3,5-tris(bromomethyl)cyclohexane involves the nucleophilic substitution of the bromide leaving groups. The methylene carbon of each bromomethyl group is an excellent electrophilic center for S_N2 reactions.
Mechanistic Considerations: The Dominance of the S_N2 Pathway
Given that the bromomethyl groups are primary halides, the S_N2 mechanism is strongly favored over the S_N1 pathway.[5][6] The reaction proceeds via a concerted, backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at that center.[7][8] For the predominant cis,cis-isomer, the equatorial disposition of the bromomethyl groups makes the electrophilic carbons highly accessible to incoming nucleophiles, with minimal steric hindrance from the cyclohexane ring itself.
Figure 2: Generalized S_N2 mechanism at a bromomethyl group.
Reactivity with Various Nucleophiles
1,3,5-Tris(bromomethyl)cyclohexane reacts readily with a wide range of nucleophiles, enabling the introduction of diverse functionalities.
Nucleophile
Functional Group Introduced
Typical Product
Relevance
Amines (R-NH₂)
Amino (-CH₂-NH-R)
Tris(aminomethyl)cyclohexanes
Ligand synthesis, pharmaceutical precursors
Azide (N₃⁻)
Azido (-CH₂-N₃)
Tris(azidomethyl)cyclohexane
Click chemistry, reduction to amines
Thiols (R-SH)
Thioether (-CH₂-S-R)
Tris(thioether)cyclohexanes
Self-assembled monolayers, materials science
Carboxylates (R-COO⁻)
Ester (-CH₂-O-CO-R)
Triesters
Prodrugs, biodegradable polymers
Cyanide (CN⁻)
Nitrile (-CH₂-CN)
Tris(cyanomethyl)cyclohexane
Precursor to carboxylic acids and amines
Alkoxides (R-O⁻)
Ether (-CH₂-O-R)
Tris(ether)cyclohexanes
Cryptand synthesis, polymer side chains
Table 1: Common Nucleophilic Substitution Reactions of 1,3,5-Tris(bromomethyl)cyclohexane.
Experimental Protocol: Synthesis of cis,cis-1,3,5-Tris(aminomethyl)cyclohexane
The conversion of cis,cis-1,3,5-tris(bromomethyl)cyclohexane to its corresponding triamine is a foundational transformation, yielding the important tripodal ligand known as "tach".[2] A common method for this is the Gabriel synthesis, which proceeds via the phthalimide derivative to avoid over-alkylation of the amine.
Step 1: Synthesis of cis,cis-1,3,5-Tris(phthalimidomethyl)cyclohexane
To a stirred solution of cis,cis-1,3,5-tris(bromomethyl)cyclohexane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (3.3 eq).
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred volume of cold water.
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
Dry the solid product under vacuum to yield cis,cis-1,3,5-tris(phthalimidomethyl)cyclohexane.
Step 2: Hydrazinolysis to Yield cis,cis-1,3,5-Tris(aminomethyl)cyclohexane
Suspend the cis,cis-1,3,5-tris(phthalimidomethyl)cyclohexane (1.0 eq) in ethanol.
Add hydrazine hydrate (10 eq) to the suspension.
Heat the mixture to reflux and stir for 4-6 hours. A thick white precipitate of phthalhydrazide will form.
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
Filter off the phthalhydrazide precipitate and wash it with ethanol.
Concentrate the filtrate under reduced pressure to obtain the crude triamine hydrochloride salt.
The free triamine can be obtained by treatment with a strong base (e.g., NaOH) and extraction into an organic solvent, followed by drying and removal of the solvent.
Figure 3: Workflow for the synthesis of cis,cis-1,3,5-tris(aminomethyl)cyclohexane.
The Competing Pathway: Elimination Reactions
While nucleophilic substitution is the predominant reaction pathway, elimination reactions (E2) can become competitive under certain conditions, particularly with strong, sterically hindered bases.[9]
Stereoelectronic Requirements for E2 Elimination
The E2 reaction is a concerted process that requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group.[10] In a cyclohexane system, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions.[10]
For the more stable cis,cis-isomer with all bromomethyl groups in equatorial positions, a ring flip to a much less stable conformation with an axial bromomethyl group would be necessary for E2 elimination to occur. This high-energy transition state makes E2 reactions less favorable for the cis,cis-isomer when using nucleophiles that are also weak bases.
However, with a strong, non-nucleophilic base (e.g., potassium tert-butoxide), the E2 pathway can be favored. The base will abstract a proton from a carbon adjacent to the bromomethyl-substituted carbon, leading to the formation of a double bond.
Figure 4: Stereoelectronic requirement for E2 elimination in a cyclohexane ring.
Factors Influencing the Substitution vs. Elimination Ratio
The outcome of the reaction of 1,3,5-tris(bromomethyl)cyclohexane can be directed towards either substitution or elimination by careful choice of reagents and reaction conditions.
Factor
Favors S_N2 Substitution
Favors E2 Elimination
Rationale
Nucleophile/Base
Strong nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻, R-S⁻)
Strong, sterically hindered base (e.g., K-OtBu, LDA)
Strong bases preferentially abstract protons, while good nucleophiles favor attacking the electrophilic carbon.[11]
Solvent
Polar aprotic (e.g., DMSO, DMF, acetone)
Less polar solvents can favor elimination.
Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution.
Temperature
Lower temperatures
Higher temperatures
Elimination reactions have a higher activation energy and are more entropically favored.
Table 2: Factors governing the competition between S_N2 and E2 reactions.
Applications in the Synthesis of Complex Architectures
The trifunctional nature of 1,3,5-tris(bromomethyl)cyclohexane makes it an ideal scaffold for the construction of a variety of complex molecules with applications in medicinal chemistry and materials science.
Tripodal Ligands for Metal Chelation
The cis,cis-isomer provides a pre-organized C₃-symmetric scaffold for the synthesis of tripodal ligands. The conversion to cis,cis-1,3,5-tris(aminomethyl)cyclohexane ("tach") and its derivatives allows for the chelation of various metal ions.[12] These complexes have been investigated for applications in bioinorganic chemistry and as catalysts.
Synthesis of Cryptands and Cage Compounds
1,3,5-Tris(bromomethyl)cyclohexane is a key building block for the synthesis of cryptands, which are three-dimensional polycyclic molecules capable of encapsulating ions and small molecules.[13] The reaction of the tris-bromide with di-nucleophiles, such as diamines or diols, under high-dilution conditions can lead to the formation of these cage-like structures. These molecules are of great interest in supramolecular chemistry and for applications in sensing and transport.
Conclusion
1,3,5-Tris(bromomethyl)cyclohexane, particularly the cis,cis-stereoisomer, is a powerful and versatile building block in organic synthesis. Its reactivity is dominated by the S_N2 pathway, allowing for the straightforward introduction of a wide range of functional groups in a well-defined three-dimensional orientation. A thorough understanding of the interplay between its stereochemistry, conformational preferences, and the choice of reaction conditions is paramount for selectively favoring nucleophilic substitution over competing elimination reactions. The ability to leverage this reactivity profile opens up avenues for the rational design and synthesis of complex tripodal ligands, cryptands, and other sophisticated molecular architectures with potential applications across the scientific disciplines.
References
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Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry. Wiley.
Hunt, I. (n.d.). Chapter 8: Nucleophilic Substitution & Elimination. University of Calgary. Retrieved from [Link]
Ali, S. A., & Khan, M. A. (2008). Synthesis of cis, cis-1,3,5-trisubstituted cyclohexane based chelators with polyfunctional pendant arms. Journal of the Serbian Chemical Society, 73(5), 539-547.
Szorcsik, A., Matyuska, F., Bényei, A., Nagy, N. V., Szilágyi, R. K., & Gajda, T. (2016). A novel 1,3,5-triaminocyclohexane-based tripodal ligand forms a unique tetra(pyrazolate)-bridged tricopper(ii) core: solution equilibrium, structure and catecholase activity. Dalton Transactions, 45(38), 14998–15012. [Link]
Chemistry Steps. (2025, March 10). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]
Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? r/chemhelp. Retrieved from [Link]
Mandal, K. K. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St.
Bowen, T., Planalp, R. P., & Brechbiel, M. W. (1996). An improved synthesis of cis,cis-1,3,5-triaminocyclohexane. Synthesis of novel hexadentate ligand derivatives for the preparation of gallium radiopharmaceuticals. Bioorganic & Medicinal Chemistry Letters, 6(7), 807–810.
Schwarzenbach, G., Bürgi, H.-B., Jensen, W. P., Lawrance, G. A., Mønsted, L., & Sargeson, A. M. (1983). Acid cleavage of nickel(II) complexes containing cis,cis-1,3,5-cyclohexanetriamine (TACH), crystal structure of 2, and a correlation between the structure and reactivity of nickel–polyamine complexes. Inorganic Chemistry, 22(25), 3741–3747.
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]
spforsey. (2021, July 29). 7.2 SN2 with cis-1-bromo-3-cyclohexane [Video]. YouTube. [Link]
Wikipedia contributors. (2023, November 28). cis,cis-1,3,5-Triaminocyclohexane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
CSUN. (n.d.). Comparison and Contrast of SN1 and SN2 Reactions. Retrieved from [Link]
Data.gov. (2025, September 8). Compound 530259: 1,3,5-Tris(bromomethyl)cyclohexane. Retrieved from [Link]
PubChem. (n.d.). 1,3,5-Tris(bromomethyl)cyclohexane. Retrieved from [Link]
Szorcsik, A., Matyuska, F., Bényei, A., Nagy, N. V., Szilágyi, R. K., & Gajda, T. (2016). A novel 1,3,5-triaminocyclohexane-based tripodal ligand forms a unique tetra(pyrazolate)-bridged tricopper(ii) core: solution equilibrium, structure and catecholase activity. Dalton Transactions, 45(38), 14998–15012. [Link]
Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 11). 8.5: Stereochemistry of the SN2 Reaction. Retrieved from [Link]
Mehar Al Minnath (LetsLearnChem). (2020, December 9). Conformational analysis of 1,3 dimethyl cyclohexane [Video]. YouTube. [Link]
Taylor & Francis. (n.d.). Cryptands – Knowledge and References. Retrieved from [Link]
Scilit. (n.d.). cis,cis-1,3,5-Tris(diphenylphosphino)cyclohexane (tdppcy). A new tripodal phosphine that forms metal complexes with adamantane-type structures. rystal structure of Ir(tdppcy)Cl3. Retrieved from [Link]
1,3,5-Tris(bromomethyl)cyclohexane CAS number and identifiers
An In-Depth Technical Guide to 1,3,5-Tris(bromomethyl)cyclohexane: A Trifunctional Cycloaliphatic Building Block Introduction 1,3,5-Tris(bromomethyl)cyclohexane is a versatile, non-aromatic building block of significant...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 1,3,5-Tris(bromomethyl)cyclohexane: A Trifunctional Cycloaliphatic Building Block
Introduction
1,3,5-Tris(bromomethyl)cyclohexane is a versatile, non-aromatic building block of significant interest to researchers in materials science, supramolecular chemistry, and drug development. Its C3-symmetric cyclohexane core provides a flexible, three-dimensional scaffold, while the three primary bromomethyl groups serve as reactive handles for a variety of chemical transformations. This guide provides a comprehensive overview of its identifiers, properties, logical synthetic approaches, and its application as a trivalent linker for constructing complex molecular architectures.
Chemical Identifiers and Properties
Accurate identification is paramount in chemical research and procurement. 1,3,5-Tris(bromomethyl)cyclohexane is identified by several key numbers and notations. While experimental data is limited, computed properties provide valuable insights into its chemical behavior.
The synthesis of 1,3,5-Tris(bromomethyl)cyclohexane is not as widely documented as its aromatic analog, 1,3,5-tris(bromomethyl)benzene. However, a logical and effective approach involves the radical bromination of the corresponding hydrocarbon precursor, 1,3,5-trimethylcyclohexane. This transformation is analogous to the well-established synthesis of bromomethylated arenes.[7]
Proposed Synthetic Protocol: Radical Bromination
The key to this synthesis is the selective free-radical substitution at the benzylic-like methyl groups attached to the cyclohexane ring.
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is decomposed by heat or UV light to generate initial radicals.
Propagation (Chain Reaction):
A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 1,3,5-trimethylcyclohexane, forming a stable tertiary-like radical and hydrogen bromide (HBr).
This cyclohexylmethyl radical then reacts with a molecule of N-bromosuccinimide (NBS) or elemental bromine (Br₂) to form the bromomethyl product and a new bromine radical, which continues the chain reaction.
Termination: The reaction ceases when radicals combine with each other.
Using a reagent like NBS is often preferred as it maintains a low, steady concentration of bromine radicals, minimizing side reactions.
Caption: Proposed workflow for the synthesis of 1,3,5-Tris(bromomethyl)cyclohexane.
Applications in Drug Development and Materials Science
The utility of 1,3,5-Tris(bromomethyl)cyclohexane stems from its identity as a trivalent, flexible scaffold. The three bromomethyl groups are excellent electrophiles for nucleophilic substitution reactions, allowing for the covalent attachment of three distinct or identical molecular fragments.
1. Scaffold for Tripodal Ligands and Molecular Receptors:
In drug development, creating molecules with precise three-dimensional arrangements is crucial for interacting with biological targets like enzymes or receptors.[8] This compound serves as a central core to synthesize tripodal molecules. By reacting it with three equivalents of a nucleophilic pharmacophore, researchers can design compounds where the active units are held in a specific spatial orientation, potentially enhancing binding affinity and selectivity. This approach has been explored for developing anti-HIV and other therapeutic agents using similar trivalent cores.[8]
2. Cross-Linker in Polymer Chemistry:
Similar to its aromatic counterparts, this molecule can act as a cross-linking agent.[9] When incorporated into a polymerization reaction, it can form covalent bonds with three different polymer chains, creating a network structure. This is essential for modifying the mechanical properties of materials, such as creating hydrogels or durable resins. The flexible cyclohexane core, unlike a rigid benzene ring, can impart different mechanical properties to the final polymer network.
3. Intermediate for Complex Organic Synthesis:
The compound is a valuable intermediate for building larger, more complex molecules.[10] The bromomethyl groups can be converted into a wide range of other functionalities (e.g., alcohols, amines, ethers, nitriles), providing a versatile platform for multi-step synthetic campaigns.[10][11]
Caption: Role as a central scaffold for attaching multiple molecular units.
Safety, Handling, and Storage
Hazards: The compound should be presumed to be a potent irritant and corrosive. It is expected to cause severe skin irritation or burns and serious eye damage upon contact.[12] Inhalation of dust or vapors may cause respiratory tract irritation.[14]
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][15]
First Aid:
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
Cheméo. (n.d.). Chemical Properties of 1,3,5-tris-(Bromomethyl) cyclohexane. Retrieved from [Link]
PubChem. (n.d.). 1,3,5-Tris(bromomethyl)cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
Virginia Open Data Portal. (2025). Compound 530259: 1,3,5-Tris(bromomethyl)cyclohexane. Retrieved from [Link]
Data.gov. (2025). Compound 530259: 1,3,5-Tris(bromomethyl)cyclohexane. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of 1. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: A Key Intermediate for Synthesis of Advanced Organic Compounds. Retrieved from [Link]
Aisen Biotechnology Co., Ltd. (2025). Application of Bromomethylcyclohexane. Retrieved from [Link]
An In-depth Technical Guide to 1,3,5-Tris(bromomethyl)cyclohexane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,3,5-tris(bromomethyl)cyclohexane, a tripodal, trifunctional molecule with significant p...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-tris(bromomethyl)cyclohexane, a tripodal, trifunctional molecule with significant potential in various fields of chemical synthesis and materials science. While often overshadowed by its aromatic counterpart, 1,3,5-tris(bromomethyl)benzene, the cyclohexane derivative offers a flexible, three-dimensional scaffold that is instrumental in the construction of complex molecular architectures. This document details the historical context of its development, stereochemical considerations, detailed synthetic pathways from readily available precursors, and its applications in the synthesis of cage compounds, as a versatile tripodal ligand, and in the development of novel materials.
Introduction and Historical Context
1,3,5-Tris(bromomethyl)cyclohexane, with the chemical formula C₉H₁₅Br₃, is a saturated alicyclic compound featuring a cyclohexane ring symmetrically substituted with three bromomethyl groups.[1][2] Its structure provides a unique C₃-symmetric, non-planar scaffold, making it a valuable building block for creating intricate three-dimensional structures.
While the historical discovery of this specific molecule is not prominently documented in a single seminal publication, its development is intrinsically linked to the broader exploration of 1,3,5-trisubstituted cyclohexane derivatives as fundamental building blocks in organic synthesis. A key precursor, cis,cis-1,3,5-cyclohexanetricarboxylic acid, has been a subject of study for its unique stereochemistry and its use in creating ordered molecular assemblies. The subsequent derivatization of this triacid to the corresponding triol and then to the tribromide represents a logical progression in synthetic chemistry to access a versatile trifunctional electrophile. The majority of the available literature focuses on the cis (or all-cis) isomer, where all three bromomethyl groups are on the same side of the cyclohexane ring, due to its utility in forming pre-organized molecular structures.
Stereochemical Considerations
The stereochemistry of the 1,3,5-trisubstituted cyclohexane ring is a critical aspect of its chemistry. Two primary diastereomers of 1,3,5-tris(bromomethyl)cyclohexane are possible: the cis (or all-cis) isomer, where all three bromomethyl groups are on the same face of the cyclohexane ring, and the trans isomer, where one bromomethyl group is on the opposite face to the other two.
The all-cis isomer, formally named (1s,3s,5s)-1,3,5-tris(bromomethyl)cyclohexane, is the most commonly synthesized and utilized form.[2] In its most stable chair conformation, the all-cis isomer can exist with all three bromomethyl groups in equatorial positions, minimizing steric hindrance. This pre-organized, C₃-symmetric structure is highly desirable for applications in supramolecular chemistry and the synthesis of well-defined molecular cages.
The existence and synthesis of the trans isomer are less documented in the literature, likely due to a more complex synthetic pathway and less predictable conformational behavior for pre-organized structures. For the remainder of this guide, the focus will be on the synthesis and applications of the all-cis isomer.
Synthesis of all-cis-1,3,5-Tris(bromomethyl)cyclohexane
The synthesis of all-cis-1,3,5-tris(bromomethyl)cyclohexane is a multi-step process that begins with a readily available starting material, 1,3,5-benzenetricarboxylic acid. The overall synthetic pathway involves the hydrogenation of the aromatic ring to form cis,cis-1,3,5-cyclohexanetricarboxylic acid, followed by reduction of the carboxylic acid groups to hydroxyl groups, and finally, bromination of the resulting triol.
Diagram: Synthetic Pathway to all-cis-1,3,5-Tris(bromomethyl)cyclohexane
Caption: Overall synthetic route from 1,3,5-benzenetricarboxylic acid.
Step 1: Synthesis of cis,cis-1,3,5-Cyclohexanetricarboxylic Acid
The initial step involves the catalytic hydrogenation of 1,3,5-benzenetricarboxylic acid to yield the all-cis isomer of 1,3,5-cyclohexanetricarboxylic acid. The stereoselectivity of this reaction is crucial for the final stereochemistry of the target molecule.
Experimental Protocol: Hydrogenation of 1,3,5-Benzenetricarboxylic Acid
Reactor Setup: A high-pressure autoclave is charged with 1,3,5-benzenetricarboxylic acid and a suitable solvent, such as water or a lower alcohol.
Catalyst Addition: A hydrogenation catalyst, typically ruthenium on a carbon support (Ru/C), is added to the mixture.
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously for a specified time until the uptake of hydrogen ceases.
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield cis,cis-1,3,5-cyclohexanetricarboxylic acid as a white solid.
Step 2: Synthesis of cis,cis-1,3,5-Tris(hydroxymethyl)cyclohexane
The second step is the reduction of the three carboxylic acid groups of cis,cis-1,3,5-cyclohexanetricarboxylic acid to the corresponding primary alcohols. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3]
Experimental Protocol: Reduction of cis,cis-1,3,5-Cyclohexanetricarboxylic Acid
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF).
Addition of Triacid: cis,cis-1,3,5-Cyclohexanetricarboxylic acid is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or IR spectroscopy).
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to afford cis,cis-1,3,5-tris(hydroxymethyl)cyclohexane.
Step 3: Synthesis of all-cis-1,3,5-Tris(bromomethyl)cyclohexane
The final step is the conversion of the triol to the desired tribromide. This can be accomplished using various brominating agents. A common and effective method is the Appel reaction, using triphenylphosphine (PPh₃) and bromine (Br₂) or carbon tetrabromide (CBr₄).
Experimental Protocol: Bromination of cis,cis-1,3,5-Tris(hydroxymethyl)cyclohexane
Reaction Setup: A solution of cis,cis-1,3,5-tris(hydroxymethyl)cyclohexane and triphenylphosphine in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared in a round-bottom flask under an inert atmosphere.
Bromination: The solution is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with vigorous stirring. The reaction is typically exothermic and should be controlled carefully.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.
Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired all-cis-1,3,5-tris(bromomethyl)cyclohexane from triphenylphosphine oxide, a major byproduct of the reaction.
Physicochemical Properties and Characterization
all-cis-1,3,5-Tris(bromomethyl)cyclohexane is a white to off-white solid at room temperature. Its physical and chemical properties are summarized in the table below.
Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., THF, diethyl ether). Insoluble in water.
Characterization of the compound is typically performed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is used to confirm the presence of the cyclohexane ring protons and the bromomethyl protons. The integration of the signals should correspond to the expected proton count. The multiplicity of the signals provides information about the connectivity of the atoms.
¹³C NMR spectroscopy will show characteristic signals for the cyclohexane ring carbons and the bromomethyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the cyclohexane and methylene groups, as well as a strong C-Br stretching absorption.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Applications in Synthesis and Materials Science
The tripodal and trifunctional nature of all-cis-1,3,5-tris(bromomethyl)cyclohexane makes it a valuable building block in several areas of chemical synthesis.
Precursor to Tris-Grignard Reagents and Cage Compounds
One of the key applications of this compound is as a precursor to a tris-Grignard reagent. The reaction of all-cis-1,3,5-tris(bromomethyl)cyclohexane with magnesium metal in an etheral solvent generates a tri-functional organometallic reagent. This tris-Grignard reagent can then be used in subsequent reactions to construct complex cage-like molecules. A notable example is its use in the synthesis of silaadamantanes, where the tris-Grignard reagent reacts with a silicon-containing electrophile to form the rigid adamantane-like cage structure.
Diagram: Application in Cage Synthesis
Caption: Formation of a tris-Grignard reagent and its use in synthesizing cage compounds.
Tripodal Ligand in Coordination and Supramolecular Chemistry
The three bromomethyl groups can be readily displaced by a variety of nucleophiles, allowing for the introduction of different donor atoms (e.g., nitrogen, oxygen, sulfur). This makes all-cis-1,3,5-tris(bromomethyl)cyclohexane an excellent scaffold for the synthesis of tripodal, tridentate ligands. These ligands can coordinate to a single metal center, enforcing a specific coordination geometry.
In supramolecular chemistry, the C₃-symmetric scaffold is ideal for constructing host molecules, such as cryptands and other molecular containers.[4][5] By reacting the tribromide with appropriate di-nucleophiles, macrobicyclic structures can be formed, creating a three-dimensional cavity capable of encapsulating guest molecules.
Potential in Drug Development and Materials Science
While direct applications in drug development are not extensively reported, the use of the cyclohexane scaffold to create well-defined three-dimensional structures could be of interest in the design of molecules that can interact with biological targets. The ability to attach three different functional groups in a precise spatial arrangement could be utilized in the development of multivalent ligands or targeted drug delivery systems.
In materials science, all-cis-1,3,5-tris(bromomethyl)cyclohexane can be used as a cross-linking agent to create three-dimensional polymer networks. The introduction of this rigid, tripodal cross-linker can enhance the thermal and mechanical properties of polymers.
Safety and Handling
1,3,5-Tris(bromomethyl)cyclohexane is an alkylating agent and should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3,5-Tris(bromomethyl)cyclohexane, particularly the all-cis isomer, is a versatile and valuable building block in organic synthesis. Its C₃-symmetric, non-planar structure provides a unique platform for the construction of complex three-dimensional molecules, including cage compounds, tripodal ligands, and cross-linked polymers. While its chemistry is less explored than its aromatic analogue, the potential of this compound in supramolecular chemistry, materials science, and potentially drug discovery remains significant. The synthetic routes outlined in this guide provide a clear pathway to access this important molecule, opening the door for further exploration of its properties and applications.
References
Cryptands with 1,3,5-Tris(1′,3′-dioxan-2′-yl)-benzene Units: Synthesis and Structural Investigations. The Journal of Organic Chemistry, 2013.
1,3,5-Tris(bromomethyl)cyclohexane. PubChem.
Lithium Aluminum Hydride (LiAlH4)
Synthesis of a cross-chain bridging cryptand. Organic Chemistry Frontiers, 2025.
The Trifunctional Core: A Deep Dive into 1,3,5-Tris(bromomethyl)cyclohexane in Advanced Polymer Synthesis
Introduction: Beyond Linearity - The Advent of Complex Polymer Architectures In the pursuit of novel materials with tailored properties, polymer chemists are increasingly moving beyond simple linear chains to explore the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond Linearity - The Advent of Complex Polymer Architectures
In the pursuit of novel materials with tailored properties, polymer chemists are increasingly moving beyond simple linear chains to explore the vast design space of complex three-dimensional architectures. Star-shaped polymers and crosslinked networks, in particular, offer unique combinations of properties such as high functionality, low solution viscosity, and enhanced mechanical strength, making them invaluable in fields ranging from drug delivery to advanced coatings. At the heart of these sophisticated structures lies the choice of initiator or crosslinking agent. 1,3,5-Tris(bromomethyl)cyclohexane, a trifunctional alkyl halide, has emerged as a versatile building block for the synthesis of such advanced polymeric materials. Its cyclohexane core imparts flexibility, while the three primary bromoethyl groups provide reactive sites for controlled polymer chain growth or for stitching polymer chains together into robust networks.
This technical guide provides an in-depth exploration of the applications of 1,3,5-Tris(bromomethyl)cyclohexane in polymer synthesis. We will delve into the mechanistic principles behind its use as an initiator for Atom Transfer Radical Polymerization (ATRP) to create well-defined star polymers and as a crosslinking agent to form intricate polymer networks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this trifunctional molecule to design next-generation polymeric materials.
Physicochemical Properties of 1,3,5-Tris(bromomethyl)cyclohexane
A thorough understanding of the physical and chemical properties of 1,3,5-Tris(bromomethyl)cyclohexane is paramount for its effective use in polymer synthesis.
Property
Value
Reference
IUPAC Name
1,3,5-tris(bromomethyl)cyclohexane
Molecular Formula
C₉H₁₅Br₃
Molecular Weight
362.93 g/mol
Appearance
White to off-white solid
General Knowledge
Solubility
Soluble in many organic solvents such as THF, toluene, and anisole.
General Knowledge
Application I: Synthesis of 3-Arm Star Polymers via Atom Transfer Radical Polymerization (ATRP)
The "core-first" approach using a multifunctional initiator is a powerful strategy for the synthesis of well-defined star polymers. 1,3,5-Tris(bromomethyl)cyclohexane serves as an excellent trifunctional initiator for ATRP, a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1]
Causality of Experimental Choices in ATRP
The success of an ATRP synthesis hinges on the careful selection of the catalyst system, solvent, and reaction temperature.
Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) is a commonly employed catalyst system. The ligand solubilizes the copper salt and tunes its redox potential, which is crucial for controlling the equilibrium between the active (radical) and dormant (alkyl halide) polymer chains.
Solvent: The solvent must be able to dissolve the initiator, monomer, and the growing polymer chains. Anisole or toluene are often good choices for the polymerization of styrenic and acrylic monomers.
Temperature: The reaction temperature influences the rate of polymerization and the stability of the catalyst complex. For styrene polymerization, temperatures around 110°C are typical, while for acrylates and methacrylates, lower temperatures may be employed.[2]
Visualizing the ATRP Workflow for Star Polymer Synthesis
Caption: Workflow for the synthesis of a 3-arm star polymer via ATRP.
Detailed Protocol: Synthesis of 3-Arm Star Polystyrene
This protocol is adapted from established procedures for the synthesis of star polymers using multifunctional initiators.[2]
Schlenk flasks, syringes, and standard glassware for air-sensitive reactions
Procedure:
Monomer and Solvent Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Degas the purified styrene and anisole by subjecting them to at least three freeze-pump-thaw cycles.
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (e.g., 0.1 mmol) and 1,3,5-Tris(bromomethyl)cyclohexane (e.g., 0.1 mmol).
Ligand and Monomer Addition: Via a degassed syringe, add PMDETA (e.g., 0.1 mmol) to the flask. Then, add the degassed styrene (e.g., 10 mmol) and anisole (e.g., 5 mL).
Polymerization: Place the Schlenk flask in a preheated oil bath at 110°C and stir the reaction mixture. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
Termination and Purification: After the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. Dilute the viscous solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
Isolation: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol with vigorous stirring.
Drying: Collect the precipitated star polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Results and Characterization
The resulting 3-arm star polystyrene should be a white, solid material. The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC). For a controlled polymerization, a narrow and monomodal molecular weight distribution with a low PDI (typically < 1.3) is expected. ¹H NMR spectroscopy can be used to confirm the structure of the polymer and to calculate the degree of polymerization of the arms.
Table of Representative ATRP Conditions and Results (Adapted from Analogous Systems):
Monomer
[Monomer]:[Initiator]:[CuBr]:[Ligand]
Temp (°C)
Time (h)
Mn ( g/mol ) (Theoretical)
Mn ( g/mol ) (GPC)
PDI
Styrene
100:1:1:1
110
6
10,700
~10,000
< 1.3
Methyl Acrylate
150:1:1:1
50
2
13,200
~12,500
< 1.2
Note: The data in this table is illustrative and based on typical results for ATRP of these monomers with multifunctional initiators. Actual results may vary depending on the specific reaction conditions.
Application II: 1,3,5-Tris(bromomethyl)cyclohexane as a Crosslinking Agent
The trifunctionality of 1,3,5-Tris(bromomethyl)cyclohexane also makes it an effective crosslinking agent for creating three-dimensional polymer networks.[3] This process transforms soluble or thermoplastic polymers into insoluble and infusible thermosets with enhanced mechanical properties and thermal stability.
Mechanism of Crosslinking
The crosslinking reaction proceeds via nucleophilic substitution, where nucleophilic functional groups on pre-existing polymer chains (e.g., amines, hydroxyls, or carboxylates) displace the bromide ions from the 1,3,5-Tris(bromomethyl)cyclohexane core. This forms covalent bonds that link the polymer chains together.
Visualizing the Crosslinking Process
Caption: Formation of a 3D polymer network via crosslinking.
Detailed Protocol: Crosslinking of an Amine-Functionalized Polymer
This protocol outlines a general procedure for crosslinking a polymer containing nucleophilic amine groups.
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Anhydrous aprotic solvent (e.g., DMF, DMSO)
Standard laboratory glassware
Procedure:
Polymer Dissolution: Dissolve the amine-functionalized polymer in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
Base Addition: Add the non-nucleophilic base to the polymer solution. The amount of base should be at least stoichiometrically equivalent to the amount of bromine in the crosslinker to neutralize the HBr byproduct formed during the reaction.
Crosslinker Addition: In a separate vial, dissolve 1,3,5-Tris(bromomethyl)cyclohexane in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred polymer solution at room temperature or a slightly elevated temperature (e.g., 50-60°C).
Reaction: Continue stirring the reaction mixture for a predetermined time (e.g., 12-24 hours). The formation of a gel or a significant increase in viscosity indicates successful crosslinking.
Work-up: After the reaction is complete, the crosslinked polymer can be purified by washing with a suitable solvent to remove any unreacted starting materials and the salt byproduct. The purification method will depend on the physical state of the crosslinked product (e.g., a solid gel can be washed directly, while a swollen gel may require solvent exchange).
Drying: Dry the crosslinked polymer under vacuum to a constant weight.
Impact of Crosslinking on Polymer Properties
The degree of crosslinking can be controlled by adjusting the molar ratio of the crosslinker to the functional groups on the polymer. A higher crosslinking density generally leads to:
Increased Thermal Stability: The three-dimensional network restricts polymer chain mobility, requiring more energy for thermal degradation.[3]
Enhanced Mechanical Strength: The covalent crosslinks prevent polymer chains from sliding past each other, resulting in higher tensile strength and modulus.
Decreased Solubility: The crosslinked polymer will typically swell in a good solvent for the parent polymer but will not dissolve. The degree of swelling can be used as an indicator of the crosslink density.
Safety and Handling
1,3,5-Tris(bromomethyl)cyclohexane is a reactive alkyl halide and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1,3,5-Tris(bromomethyl)cyclohexane is a valuable and versatile tool in the polymer chemist's arsenal. Its trifunctional nature allows for the precise synthesis of 3-arm star polymers with controlled molecular weights and narrow polydispersities via ATRP. Furthermore, it serves as an effective crosslinking agent to create robust polymer networks with enhanced thermomechanical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of 1,3,5-Tris(bromomethyl)cyclohexane in the design and synthesis of advanced polymeric materials for a wide range of applications.
References
Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(2), 183-275.
Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747-3792.
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689-3746.
PubChem. (n.d.). 1,3,5-Tris(bromomethyl)cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615.
Patten, T. E., Xia, J., Abernathy, T., & Matyjaszewski, K. (1996).
Davis, K. A., & Matyjaszewski, K. (2002). Atom transfer radical polymerization of tert-butyl acrylate and preparation of block copolymers. Macromolecules, 35(23), 8535-8541.
Angot, S., Murthy, K. S., Taton, D., & Gnanou, Y. (2000). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules, 33(20), 7261-7274.
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Structural Advantages
1,3,5-Tris(bromomethyl)cyclohexane (TBMC) is a highly efficient, trifunctional electrophilic crosslinker (Molecular Weight: 362.93 g/mol )[1] widely utilized in the synthesis of star polymers, lipid nanoparticles, and advanced hydrogels.
Unlike flexible linear crosslinkers (e.g., 1,6-dibromohexane), the rigid aliphatic cyclohexane core of TBMC sterically directs its three electrophilic bromomethyl groups outward. This structural rigidity is critical for polymer chemistry: it minimizes intramolecular cyclization (loop defects) and maximizes intermolecular crosslinking. The result is a 3D polymer network with superior mechanical integrity, defined pore architectures, and high chemical resistance.
The crosslinking proceeds via a classic bimolecular nucleophilic substitution (
SN2
) mechanism. Nucleophilic functional groups on the polymer backbone—such as primary/secondary amines or thiols—attack the electrophilic carbon of the bromomethyl groups, displacing the bromide ion. Recent advancements in ionizable lipid and nanoparticle synthesis have successfully demonstrated the efficacy of reacting TBMC with multivalent amines in polar solvent mixtures to create highly branched, functional architectures[2].
Figure 1. SN2 nucleophilic substitution pathway forming a 3D polymer network.
Experimental Design & Causality
To ensure a self-validating and reproducible protocol, every experimental condition has been optimized based on the thermodynamic and kinetic requirements of the
SN2
pathway:
Solvent Selection (DMF): A polar aprotic solvent like Anhydrous N,N-Dimethylformamide (DMF) is critical. DMF solvates the polymer chains effectively but leaves the nucleophile (amine/thiol) unsolvated and highly reactive, significantly lowering the
SN2
activation energy.
Base Scavenger (DIPEA): As the substitution reaction proceeds, hydrobromic acid (HBr) is generated as a byproduct. If left unneutralized, HBr will protonate unreacted amines, rendering them non-nucleophilic and halting the crosslinking process prematurely. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge HBr, driving the reaction to 100% theoretical conversion.
Addition Rate: Dropwise addition of the crosslinker prevents localized stoichiometric imbalances, which would otherwise lead to isolated microgels rather than a uniform macroscopic network.
Safety Note: TBMC is a potent alkylating agent and potential lachrymator. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).
Reagents & Materials
Model Polymer: Branched Polyethylenimine (PEI, MW ~25 kDa)
Polymer Dissolution: Dissolve 1.0 g of PEI in 10 mL of anhydrous DMF in a 50 mL round-bottom flask. Stir continuously at 300 rpm until a homogeneous solution is achieved.
Base Addition: Add 3.0 molar equivalents of DIPEA (relative to the calculated TBMC to be added) directly to the polymer solution. Causality: Pre-loading the base ensures immediate neutralization of HBr the moment the crosslinking initiates.
Crosslinker Activation: In a separate glass vial, dissolve the required amount of TBMC (e.g., 0.33 equivalents of TBMC per reactive amine to achieve a dense network) in 5 mL of DMF. Purge the solution with Nitrogen (
N2
) for 5 minutes to prevent oxidative side reactions.
Network Formation: Mount an addition funnel and add the TBMC solution dropwise to the PEI solution over a period of 15 to 20 minutes.
Thermal Incubation: Seal the flask and elevate the temperature to 60°C. Maintain stirring for 24 hours under a continuous
N2
atmosphere. Causality: Elevated temperatures overcome the steric hindrance associated with the secondary/tertiary amines in branched PEI, ensuring complete consumption of the bromomethyl groups[2].
Purification: Transfer the resulting viscous gel to a dialysis membrane (MWCO 3.5 kDa). Dialyze against a 1:1 mixture of Methanol and Deionized Water for 48 hours, changing the dialysate every 12 hours. Causality: The 3.5 kDa cutoff easily clears the DIPEA-HBr salts (~210 Da), unreacted TBMC (~363 Da), and DMF (73 Da), while fully retaining the >25 kDa crosslinked macro-network.
Lyophilization: Freeze-dry the purified hydrogel to obtain the final crosslinked polymer matrix.
Figure 2. Step-by-step experimental workflow for TBMC-mediated polymer crosslinking.
Quantitative Data Summary
The stoichiometry between the nucleophilic polymer and the trifunctional TBMC dictates the physical properties of the resulting network. Table 1 summarizes the expected outcomes when modulating the Amine-to-TBMC molar ratio.
Table 1: Influence of TBMC-to-Amine Molar Ratio on Network Properties
Molar Ratio (Amine:TBMC)
Gelation Time (min)
Swelling Ratio (Q)
Storage Modulus G' (kPa)
Network Architecture
10:1
No macroscopic gelation
N/A
N/A
Soluble Branched / Star-like
5:1
120
45.2
2.1
Highly Swollen Loose Hydrogel
3:1
45
22.5
8.4
Moderate Elastic Network
1:1
15
8.1
24.6
Dense, Rigid Matrix
Note: Swelling Ratio (Q) is calculated as the wet weight divided by the dry lyophilized weight. Storage Modulus (G') is measured via oscillatory rheology at 1 Hz.
References
Title: 1,3,5-Tris(bromomethyl)cyclohexane | C9H15Br3 | CID 530259
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: WO2023196527A2 - Ionizable lipid compounds and lipid nanoparticle compositions
Source: Google Patents / World Intellectual Property Organization
URL
Applications of 1,3,5-Tris(bromomethyl)cyclohexane in Materials Science: A Technical Guide
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 1,3,5-Tris(bromomethyl)cyclohexane in materials science. Its unique trifunctional...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 1,3,5-Tris(bromomethyl)cyclohexane in materials science. Its unique trifunctional and stereoisomeric properties make it a valuable building block for creating complex macromolecular architectures with tailored functionalities. We will explore its use as a core molecule for star polymers, a crosslinking agent for robust polymer networks, and a precursor for novel porous materials.
Introduction to 1,3,5-Tris(bromomethyl)cyclohexane: A Trifunctional Building Block
1,3,5-Tris(bromomethyl)cyclohexane is a cycloaliphatic compound featuring a cyclohexane ring substituted with three bromomethyl groups at the 1, 3, and 5 positions. This C3-symmetric structure provides three reactive sites for initiating polymerizations or for crosslinking reactions. The reactivity of the primary alkyl bromide groups allows for facile nucleophilic substitution reactions, making it a versatile component in various synthetic strategies.[1]
Unlike its aromatic analog, 1,3,5-tris(bromomethyl)benzene, the cyclohexane core imparts greater flexibility and a distinct three-dimensional geometry to the resulting materials. The stereochemistry of the cyclohexane ring (e.g., the cis,cis or cis,trans isomers) can further influence the spatial arrangement of the polymer arms or crosslinks, offering an additional level of architectural control.
A Note on the Aromatic Analog: While this guide focuses on the cyclohexane derivative, much of the foundational research in this area has been conducted using 1,3,5-tris(bromomethyl)benzene due to its rigid structure and well-understood reactivity. The principles of using a trifunctional initiator or crosslinker are largely analogous, and protocols developed for the benzene derivative often serve as an excellent starting point for its aliphatic counterpart, with adjustments for solubility and reaction kinetics.[2]
Figure 1: Molecular structure of 1,3,5-Tris(bromomethyl)cyclohexane.
Core-First Synthesis of Star Polymers
Star polymers, which consist of multiple polymer "arms" radiating from a central core, exhibit unique properties compared to their linear analogs, such as lower solution viscosity and a higher density of end-groups.[3] The "core-first" approach, where polymer arms are grown from a multifunctional initiator, provides excellent control over the number of arms and the overall architecture.[3] 1,3,5-Tris(bromomethyl)cyclohexane is an ideal candidate for a trifunctional core in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[4][5]
The ATRP mechanism involves the reversible activation and deactivation of growing polymer chains by a transition metal catalyst, typically a copper complex.[6] This process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[7][8]
Causality in Experimental Design for ATRP of Star Polymers
The success of an ATRP synthesis of star polymers hinges on several critical factors:
Initiator Efficiency: The three bromomethyl groups on the cyclohexane core must efficiently initiate polymerization to ensure the formation of a three-armed star. The choice of catalyst and ligand is crucial for achieving this.
Catalyst System: A copper(I) bromide (CuBr) catalyst is commonly used, and a nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), is added to solubilize the copper salt and tune its reactivity.[3]
Monomer Selection: A wide range of monomers, including styrenes, acrylates, and methacrylates, can be polymerized via ATRP.[9][10] The choice of monomer will determine the properties of the polymer arms.
Solvent and Temperature: The solvent must be able to dissolve the initiator, monomer, and the resulting polymer. The reaction temperature affects the polymerization rate and the equilibrium between active and dormant species.
Protocol: Synthesis of a Three-Arm Polystyrene Star Polymer via ATRP
This protocol outlines the synthesis of a polystyrene star polymer using 1,3,5-Tris(bromomethyl)cyclohexane as the initiator.
In a Schlenk flask, add CuBr (3 eq.) and a magnetic stir bar.
Seal the flask with a rubber septum, and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Add degassed anisole via a syringe to dissolve the CuBr.
Add PMDETA (3 eq.) to the flask via a syringe. The solution should turn green, indicating the formation of the catalyst-ligand complex.
Monomer and Initiator Preparation:
In a separate Schlenk flask, add styrene (300 eq.) and 1,3,5-Tris(bromomethyl)cyclohexane (1 eq.).
Purge the flask with an inert gas for 15-20 minutes.
Polymerization:
Using a gas-tight syringe, transfer the catalyst-ligand complex solution to the monomer/initiator solution.
Place the reaction flask in a preheated oil bath at 110°C and stir.
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Termination and Purification:
Once the desired monomer conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to terminate the polymerization.
Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[3]
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as methanol.[3]
Filter the white precipitate and dry the resulting star polymer under vacuum.
Figure 2: Experimental workflow for the synthesis of a three-arm star polymer.
Crosslinking Agent for Advanced Polymer Networks
The three reactive bromomethyl groups of 1,3,5-Tris(bromomethyl)cyclohexane make it an effective crosslinking agent for creating three-dimensional polymer networks. Crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of polymers. This is particularly useful in applications such as high-performance coatings, adhesives, and membranes. For instance, its aromatic analog is used to crosslink polybenzimidazole to fabricate proton exchange membranes for fuel cells.[2]
The crosslinking reaction typically involves a nucleophilic substitution where a nucleophilic group on a polymer chain displaces the bromide ions on the crosslinker. Common nucleophiles include amines, alcohols, and thiols.
Protocol: Crosslinking of an Amine-Functionalized Polymer
This protocol provides a general method for crosslinking a polymer containing primary or secondary amine groups.
Materials:
Reagent
Role
Amine-functionalized polymer
Polymer backbone
1,3,5-Tris(bromomethyl)cyclohexane
Crosslinking agent
Anhydrous N,N-Dimethylformamide (DMF)
Solvent
Non-nucleophilic base (e.g., DIPEA)
Acid scavenger
Procedure:
Polymer Dissolution:
In a round-bottom flask, dissolve the amine-functionalized polymer in anhydrous DMF under an inert atmosphere.
Crosslinker Addition:
In a separate vial, dissolve 1,3,5-Tris(bromomethyl)cyclohexane and the non-nucleophilic base in anhydrous DMF.
Add this solution dropwise to the stirred polymer solution at room temperature. The stoichiometry of the crosslinker to the amine functional groups will determine the crosslinking density.
Curing:
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and allow it to stir for a predetermined time (e.g., 12-24 hours). The formation of a gel is indicative of successful crosslinking.
Post-Curing and Purification:
After the reaction, cool the mixture to room temperature.
If a solid gel is formed, it can be washed with a suitable solvent to remove any unreacted components.
Dry the crosslinked polymer network under vacuum.
Building Block for Porous Organic Frameworks (POFs)
Porous organic frameworks (POFs) are a class of materials with high surface areas and permanent porosity, making them promising for applications in gas storage, separation, and catalysis.[11] The rigid and well-defined geometry of molecules like 1,3,5-Tris(bromomethyl)cyclohexane makes them excellent building blocks for the synthesis of POFs.
The synthesis of POFs often involves reactions that form robust covalent bonds, such as the Yamamoto-type Ullmann reaction or Friedel-Crafts alkylation.[11] In these reactions, 1,3,5-Tris(bromomethyl)cyclohexane can act as a trifunctional node, connecting with other monomers to form a three-dimensional porous network.
Conceptual Protocol: Synthesis of a POF via Friedel-Crafts Alkylation
This conceptual protocol describes the synthesis of a POF by reacting 1,3,5-Tris(bromomethyl)cyclohexane with a suitable aromatic comonomer in the presence of a Lewis acid catalyst.
Materials:
Reagent
Role
1,3,5-Tris(bromomethyl)cyclohexane
Trifunctional node
Aromatic comonomer (e.g., benzene)
Linker
Anhydrous Iron(III) chloride (FeCl₃)
Lewis acid catalyst
Anhydrous Dichloromethane (DCM)
Solvent
Procedure:
Reaction Setup:
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve 1,3,5-Tris(bromomethyl)cyclohexane and the aromatic comonomer in anhydrous DCM.
Catalyst Addition:
Cool the solution in an ice bath and slowly add anhydrous FeCl₃ under a stream of inert gas.
Polymerization:
Allow the reaction mixture to warm to room temperature and then heat to reflux for 24-48 hours. A solid precipitate should form.
Work-up and Purification:
Cool the reaction mixture to room temperature and quench with methanol.
Filter the solid product and wash extensively with methanol, water, and THF to remove the catalyst and any unreacted monomers.
Dry the POF material under high vacuum at an elevated temperature.
Characterization of Synthesized Materials
A comprehensive characterization of the synthesized materials is essential to confirm their structure and properties.
Technique
Information Obtained
Nuclear Magnetic Resonance (NMR)
Confirms the chemical structure of the polymers and can be used to determine monomer conversion.
Gel Permeation Chromatography (GPC)
Determines the molecular weight and molecular weight distribution (polydispersity) of the star polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identifies the functional groups present in the polymers and confirms crosslinking.
Thermogravimetric Analysis (TGA)
Evaluates the thermal stability of the materials.
Gas Sorption Analysis
Measures the surface area and porosity of the POFs.
Conclusion
1,3,5-Tris(bromomethyl)cyclohexane is a highly versatile and valuable building block in materials science. Its trifunctional nature allows for the precise construction of complex macromolecular architectures, including star polymers, crosslinked networks, and porous organic frameworks. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in developing advanced materials with tailored properties for a wide range of applications.
References
Macromolecules. (n.d.). Synthesis and Characterization of Star Polymers with Varying Arm Number, Length, and Composition from Organic and Hybrid Inorganic/Organic Multifunctional Initiators. ACS Publications. Retrieved from [Link]
Journal of Materials Chemistry. (n.d.). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. RSC Publishing. Retrieved from [Link]
Macromolecules - ACS Figshare. (n.d.). Synthesis and Characterization of Star Polymers with Varying Arm Number, Length, and Composition from Organic and Hybrid Inorganic/Organic Multifunctional Initiators. Retrieved from [Link]
Chemical Reviews. (2016). Star Polymers. Retrieved from [Link]
RSC Publishing. (2019). Photo-Controlled One-Pot Strategy for the Synthesis of Asymmetric Three-Arm Star Polymers. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]
ETH Zurich Research Collection. (2025). Atom transfer radical polymerization. Retrieved from [Link]
Diva-Portal.org. (n.d.). Atom transfer radical polymerization from multifunctional substrates. Retrieved from [Link]
Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]
Wiley Online Library. (n.d.). Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges. Retrieved from [Link]
Technical Support Center: Synthesis of 1,3,5-Tris(bromomethyl)cyclohexane
Welcome to the technical support guide for the synthesis of 1,3,5-Tris(bromomethyl)cyclohexane. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the radi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 1,3,5-Tris(bromomethyl)cyclohexane. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the radical bromination of 1,3,5-trimethylcyclohexane. Our goal is to equip you with the foundational knowledge and practical solutions to navigate common synthetic challenges, ensuring a successful and efficient reaction.
The primary route to synthesizing 1,3,5-Tris(bromomethyl)cyclohexane involves the free-radical bromination of 1,3,5-trimethylcyclohexane. This reaction, typically employing N-Bromosuccinimide (NBS) as the bromine source, is highly effective but can be prone to several side reactions that impact yield and purity.[1][2] This guide will dissect these potential issues and offer validated protocols to mitigate them.
Question 1: My final product is a mixture containing significant amounts of mono- and di-brominated species. How can I increase the selectivity for the tris-brominated product?
Answer: This is a classic issue of incomplete reaction or insufficient brominating agent. Free-radical halogenation is a stepwise process, and achieving exhaustive substitution on all three methyl groups requires careful control of reaction conditions.
Root Cause Analysis:
Insufficient Reagents: The most common cause is using a stoichiometric amount of NBS that is too low. Each methyl group requires one equivalent of NBS for mono-bromination, so a minimum of three equivalents is needed for the target molecule. In practice, a slight excess is often required to drive the reaction to completion.
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough, or the temperature might be too low to sustain the radical chain reaction efficiently.
Poor Initiator Activity: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded or been used in an insufficient amount, leading to a low concentration of radicals and a sluggish reaction.[2]
Troubleshooting Protocol:
Adjust Stoichiometry: Increase the amount of NBS to 3.1 - 3.3 equivalents relative to 1,3,5-trimethylcyclohexane. This slight excess helps to ensure all methyl groups are brominated.
Monitor the Reaction: Track the reaction's progress using techniques like GC-MS or ¹H NMR on aliquots. The disappearance of the starting material and intermediate species will signal when the reaction is complete. A key indicator in the reaction vessel is the consumption of the dense, solid NBS, which is replaced by the less dense succinimide byproduct that floats.
Optimize Initiation:
Use a fresh batch of radical initiator. AIBN or benzoyl peroxide should be stored correctly.
Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, this is typically between 65-85 °C. For benzoyl peroxide, a similar range is effective.[3]
If using photochemical initiation, ensure the lamp is of sufficient intensity and is positioned close to the reaction vessel.[4]
Parameter
Recommendation for Incomplete Bromination
NBS Equivalents
3.1 - 3.3
Reaction Time
Monitor by TLC, GC, or NMR until starting material is consumed
Initiator
Use 0.05 - 0.1 equivalents of fresh AIBN or Benzoyl Peroxide
Temperature
Maintain reflux in a solvent like cyclohexane or acetonitrile
Question 2: I'm observing unexpected alkene peaks in my NMR spectrum and my yield is low. What is causing this elimination side reaction?
Answer: The formation of alkenes points to an elimination reaction (E1 or E2), where HBr is eliminated from the bromomethyl group.[5] This is a significant competing pathway, especially under certain conditions.
Mechanistic Insight:
The desired product, an alkyl halide, can undergo elimination to form a double bond. This can be promoted by:
Heat: Prolonged heating can favor elimination pathways.
Base: The presence of a base (even a weak one) can abstract a proton from the carbon adjacent to the bromomethyl group, leading to E2 elimination.[6][7] Succinimide, the byproduct of NBS, is slightly basic and can contribute if it accumulates.
Polar Solvents: Polar protic solvents can promote the E1 mechanism by stabilizing the carbocation intermediate that forms after the bromide leaves.[8]
Troubleshooting Flowchart:
Caption: Troubleshooting elimination side reactions.
Preventative Measures:
Solvent Choice: Use non-polar, aprotic solvents. Historically, carbon tetrachloride was used, but safer alternatives like cyclohexane or acetonitrile are preferred.[2][3]
Temperature Control: Maintain the lowest effective temperature for the radical initiation and avoid unnecessarily long reaction times.
Purify Reagents: Ensure solvents are dry and free of basic impurities.
Work-up: Upon completion, cool the reaction mixture promptly and filter off the succinimide byproduct. Wash the organic phase to remove any residual HBr or other acidic/basic species.
Question 3: My mass spectrometry results show products with masses corresponding to the addition of four or more bromine atoms. How is ring bromination occurring?
Answer: While NBS is known for its selectivity for allylic and benzylic positions, bromination on the cyclohexane ring itself can occur, particularly at the tertiary C-H bonds.[9][10] This side reaction is driven by a different mechanism or non-ideal reaction conditions.
Mechanistic Considerations:
High Br₂ Concentration: The core principle of using NBS is to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture.[9] If the concentration of Br₂ becomes too high (e.g., due to rapid decomposition of NBS or addition of Br₂ itself), direct radical bromination of the alkane C-H bonds can compete with the desired reaction. Tertiary C-H bonds are particularly susceptible to radical abstraction.[11]
Ionic Pathways: If HBr is generated (e.g., from elimination side reactions) and is not effectively scavenged, it can react with NBS to produce Br₂.[12] This increase in Br₂ concentration can lead to electrophilic addition to any alkene intermediates, or promote further radical bromination on the ring.[13][14]
Reaction Pathway Diagram:
Caption: Competing bromination pathways.
Mitigation Strategies:
Controlled NBS Addition: In some cases, slow addition of NBS to the reaction mixture can help maintain a low steady-state concentration of Br₂.
Scavenge HBr: The inclusion of a non-basic scavenger, such as a small amount of powdered sodium bicarbonate (use with caution and ensure it doesn't induce elimination), can neutralize HBr as it forms.
Avoid High Temperatures: Excessive heat can accelerate the decomposition of NBS and increase the Br₂ concentration.
Use a Non-polar Solvent: A non-polar environment disfavors the formation of ionic intermediates that can lead to unwanted side reactions.
References
Synthetic Pages. (2001). NBS allylic bromination of cyclohexene. [Link]
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
Atlas: School AI Assistant. Radical Bromination Mechanism with Light. [Link]
BYJU'S. Mechanism of Free Radical Bromination. [Link]
Pearson. How many stereoisomers are formed from the reaction of cyclohexene with NBS?[Link]
Master Organic Chemistry. (2026). Rearrangements in Alkene Addition Reactions. [Link]
Canadian Science Publishing. (1973). Selectivity in NBS Bromination. I. The Reaction of Methyl Enol Ethers of Cyclohexane-1,3-diones. A Reexamination. [Link]
Filo. (2024). How many products will be formed including stereo when cis-1,3,5-trimethyl cyclohexane reacts with NBS?[Link]
ResearchGate. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. [Link]
Vedantu. How many products will be formed excluding stereo when class 11 chemistry CBSE. [Link]
Brainly.com. (2023). [FREE] Chlorination of 1,3,5-trimethylcyclohexane via radical halogenation leads to the formation of several. [Link]
YouTube. (2024). How many products will be formed excluding stereo when cis-1, 3, 5-trimethyl cyclohexene reacts ...[Link]
Beijing Institute of Technology. (2010). Synthetic mechanism for 1,3,5-triacetyl-1,3,5-triazacyclohexane synthesized using small-molecule method. [Link]
Application Support Portal: 1,3,5-Tris(bromomethyl)cyclohexane Synthesis & Optimization
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1,3,5-tris(bromomethyl)cyclohexane.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1,3,5-tris(bromomethyl)cyclohexane. As a critical scaffold for supramolecular chemistry, dendrimer synthesis, and the generation of tri-Grignard reagents for complex cage-type compounds, optimizing its synthesis is paramount.
Below, you will find a causality-driven analysis of synthetic pathways, a self-validating experimental protocol, and a targeted troubleshooting Q&A to resolve common bottlenecks such as incomplete bromination and purification failures.
Mechanistic Workflow & Pathway Selection
The conversion of 1,3,5-cyclohexanetrimethanol (the triol) to 1,3,5-tris(bromomethyl)cyclohexane is classically performed using an Appel-type reaction (PPh₃ / Br₂). However, this route is notorious for generating stoichiometric amounts of triphenylphosphine oxide (TPPO), which is exceptionally difficult to separate from the product.
As an Application Scientist, I strongly recommend utilizing the 48% Aqueous HBr reflux method . This pathway leverages a simple protonation-substitution (Sₙ2) mechanism where water is the only leaving group, completely bypassing the TPPO purification bottleneck.
Synthetic pathways for 1,3,5-Tris(bromomethyl)cyclohexane comparing PPh3/Br2 and HBr methods.
Quantitative Data: Bromination Reagent Comparison
To justify the shift away from traditional Appel conditions, consider the following empirical data summarizing the efficiency of various bromination reagents for this specific tri-functionalized scaffold.
This protocol is designed to be self-validating. By following the built-in analytical checkpoints, you can verify the success of the reaction without requiring immediate NMR analysis.
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
Step-by-Step Methodology:
Reaction Setup: Charge the round-bottom flask with cis,cis-1,3,5-cyclohexanetrimethanol.
Acid Addition: Slowly add the 48% aqueous HBr to the flask at room temperature. The mixture may initially appear heterogeneous.
Reflux: Heat the reaction mixture to a gentle reflux (approx. 100–110 °C) and maintain stirring overnight (12–18 hours).
Causality Note: The extended heating time provides the thermodynamic energy required to overcome the steric hindrance associated with brominating the third exocyclic carbon.
Cooling & Extraction: Allow the mixture to cool to room temperature. Dilute the mixture with deionized water and extract three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Neutralization: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (until CO₂ evolution ceases) and brine.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Validation Check (FTIR): Analyze the crude product via FTIR. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C-Br stretch (~600–500 cm⁻¹) validates a successful tri-substitution.
Troubleshooting & FAQs
Q1: Why am I isolating a mixture of mono- and di-brominated intermediates when using PBr₃?
Application Scientist Answer:
This is a classic issue caused by proximity effects and steric hindrance . When using PBr₃, the intermediate phosphite esters formed during the reaction are exceptionally bulky. Because the cyclohexane ring is 1,3,5-trisubstituted, the axial and equatorial positioning of these bulky intermediates creates severe steric crowding. As the first two arms are brominated, the remaining hydroxymethyl group becomes physically shielded, preventing the final Sₙ2 displacement.
Resolution: Switch to the 48% HBr reflux method. HBr relies on the protonation of the alcohol to form an oxonium ion, where the leaving group is simply water. Water is vastly smaller and less sterically demanding than phosphite esters, allowing the third bromination to proceed to completion.
Q2: I used the PPh₃/Br₂ (Appel) method, and my product is contaminated with a white solid that won't wash away. How do I remove it?
Application Scientist Answer:
The white solid is Triphenylphosphine oxide (TPPO) . TPPO is notorious for co-eluting and co-crystallizing with organic products because its polarity often mimics that of the target molecule.
Resolution: If you must salvage the current batch, dissolve the crude mixture in a minimal amount of cold dichloromethane and slowly add cold hexanes or diethyl ether. TPPO is poorly soluble in cold non-polar solvent mixtures and will precipitate out. Filter the solid, and subject the filtrate to silica gel chromatography. For future batches, abandon the Appel method and utilize the HBr protocol to prevent TPPO generation entirely.
Q3: Does the bromination reaction alter the stereochemistry of the cyclohexane ring (e.g., converting cis,cis to trans)?
Application Scientist Answer:
No. The cis,cis configuration of the starting triol is preserved in the final 1,3,5-tris(bromomethyl)cyclohexane product[1].
Causality: The bromination occurs at the exocyclic primary carbons (converting a hydroxymethyl group to a bromomethyl group) via an Sₙ2 mechanism. Because the reaction center is one carbon removed from the cyclohexane ring, the stereocenters on the ring itself are not involved in the transition state. Therefore, no stereochemical inversion or isomerization occurs on the ring scaffold.
Q4: Can this molecule be used directly to form a tri-Grignard reagent?
Application Scientist Answer:
Yes. cis,cis-1,3,5-Tris(bromomethyl)cyclohexane is a highly effective precursor for generating rare tris-Grignard reagents, which are utilized in the synthesis of complex architectures like silaadamantane cages. To generate the tri-Grignard, add the purified tribromide to magnesium turnings in anhydrous THF and heat to reflux[1]. Ensure your starting tribromide is rigorously dried and free of unreacted alcohols to prevent quenching of the Grignard reagent.
References
Highly substituted cyclohexanes: strong proximity effects influence synthetic access to 1,3,5-tris(bromomethyl)
Electronics and Books (Originally published in Tetrahedron Letters)
URL: [Link]
US11180514B2 - Systems and methods for mechanosynthesis
Google Patents
URL
Technical Support Center: Preventing Premature Gelation with 1,3,5-Tris(bromomethyl)cyclohexane
This guide is designed for researchers, scientists, and drug development professionals working with 1,3,5-Tris(bromomethyl)cyclohexane. Premature gelation is a significant challenge in the application of this trifunction...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals working with 1,3,5-Tris(bromomethyl)cyclohexane. Premature gelation is a significant challenge in the application of this trifunctional cross-linking agent. This document provides in-depth technical guidance and practical troubleshooting strategies to achieve successful and reproducible experimental outcomes.
Understanding the Challenge: The Science of Premature Gelation
1,3,5-Tris(bromomethyl)cyclohexane is a versatile molecule used in the synthesis of star polymers and complex polymer networks.[1][2] Its three bromomethyl groups are highly reactive, enabling the formation of three-dimensional structures. However, this high reactivity can also lead to premature gelation, which is the formation of an insoluble, cross-linked network before the intended reaction endpoint. This can result in failed experiments and material inconsistencies.
The theoretical framework for understanding this phenomenon is the Flory-Stockmayer theory, which describes the critical point (the "gel point") at which an infinitely large polymer network forms.[3][4] The primary goal in preventing premature gelation is to control the reaction kinetics to remain below this critical point until the desired molecular structure is achieved.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature gelation when using 1,3,5-Tris(bromomethyl)cyclohexane?
Premature gelation is typically triggered by several key factors:
High Reactant Concentration: Elevated concentrations of the cross-linker and monomers increase the frequency of intermolecular reactions, accelerating the formation of a network.[5][6]
Elevated Temperature: Higher temperatures increase reaction rates, which can rapidly push the system to the gel point.[7][8][9]
Inappropriate Solvent: The solvent plays a crucial role in solvating the growing polymer chains. A poor solvent can cause polymer chains to collapse, increasing the proximity of reactive sites and promoting cross-linking.[10][11]
Stoichiometric Imbalance: An excess of the trifunctional cross-linker can quickly lead to a densely cross-linked network.[4]
Catalyst Concentration: The type and concentration of any catalyst used must be carefully optimized to maintain control over the reaction rate.
Q2: How can I identify the onset of premature gelation in my experiment?
The following signs indicate the onset of gelation:
A rapid and significant increase in the viscosity of the reaction mixture.
The solution becoming turbid or opaque.
The formation of insoluble particles or a solid gel.
Troubleshooting Guide: Strategies for Preventing Premature Gelation
This section provides a systematic approach to troubleshooting and preventing premature gelation. The logical flow of this process is illustrated in the diagram below.
Caption: A workflow for troubleshooting premature gelation.
Step 1: Control Reactant Concentration and Stoichiometry
The rate of intermolecular reactions is directly influenced by the concentration of the reactive species.
Protocol for Optimizing Reactant Concentration:
Establish a Baseline: Begin with reactant concentrations from a trusted literature source.
Systematic Dilution: If gelation occurs, conduct a series of experiments, systematically reducing the total reactant concentration.
Monitor Progress: Use analytical techniques such as Gel Permeation Chromatography (GPC) to monitor the reaction and ensure the desired molecular weight is achieved without gelation.
Stoichiometric Precision: Carefully control the molar ratio of your nucleophile to the bromomethyl groups on the cross-linker. An excess of the cross-linker will favor gelation.
Parameter
High-Risk Condition
Recommended Starting Point
Total Reactant Concentration
> 1.0 M
0.1–0.5 M
Cross-linker to Monomer Ratio
> 1:10
1:50–1:200
Step 2: Temperature Management
Reaction kinetics are highly sensitive to temperature.
Protocol for Temperature Optimization:
Start Low: Initiate the reaction at a lower temperature, such as 0 °C or room temperature.[5]
Gradual Increase: If the reaction is too slow, increase the temperature in small increments while closely monitoring for any changes in viscosity.[12]
Control Exotherms: Be mindful of potential exothermic reactions, especially on a larger scale. Ensure your setup allows for adequate heat dissipation.
Step 3: Solvent System Optimization
The choice of solvent is critical for maintaining the solubility of the growing polymer chains and preventing them from aggregating.[13][14]
Protocol for Solvent Selection:
Solubility Tests: Before initiating the reaction, confirm the solubility of all starting materials and the anticipated polymer product in a range of solvents.
"Good" vs. "Poor" Solvents: A "good" solvent will keep the polymer chains well-solvated and extended, which minimizes intermolecular interactions. In contrast, a "poor" solvent can cause the polymer chains to collapse, promoting aggregation and gelation.[10]
Common Solvents: For reactions involving 1,3,5-Tris(bromomethyl)cyclohexane, solvents such as DMF, DMSO, and THF are often suitable, depending on the specific reactants.
Step 4: Controlled Addition of the Cross-linker
Adding the cross-linker in a single portion creates a high local concentration, which can lead to rapid and uncontrolled network formation.
Protocol for Controlled Addition:
Prepare a Dilute Solution: Dissolve the 1,3,5-Tris(bromomethyl)cyclohexane in an appropriate solvent to create a dilute solution.
Slow Infusion: Use a syringe pump to add the cross-linker solution to the reaction mixture over an extended period. This maintains a low and steady concentration of the cross-linker, promoting controlled polymer growth rather than rapid gelation.
The following diagram illustrates the impact of the addition method on the local concentration of the cross-linker.
Caption: Comparison of bulk vs. controlled addition of cross-linker.
References
Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation. Journal of the American Chemical Society, 63(11), 3083–3090. Available at: [Link]
Stockmayer, W. H. (1944). Theory of Molecular Size Distribution and Gel Formation in Branched-Chain Polymers. II. General Theory of Condensation Polymers. The Journal of Chemical Physics, 12(4), 125–131. Available at: [Link]
Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. Available at: [Link]
RSC Publishing. (2026, January 20). Tunable solvent-induced gelation of dipeptide-based gelators: exploring the role of solvent and acid concentration. Retrieved from [Link]
PatSnap. (2026, March 18). The Impact of Solvents on Magnesium Polyphosphate Gelation. Eureka. Retrieved from [Link]
Cambridge Core. (2011, February 28). Solvent Selection and the Control of Sol-Gel Reactions. MRS Online Proceedings Library (OPL). Retrieved from [Link]
ACS Publications. (2019, September 10). Gelation Suppression in RAFT Polymerization. Macromolecules. Retrieved from [Link]
MDPI. (2025, February 15). Temperature-Responsive Micro-Cross-Linking: A Novel Solution for Enhancing High-Temperature Viscosity and Settlement Stability of High-Density Cement Slurry. Retrieved from [Link]
AIP Publishing. (2020, March 24). Effect of temperature on gelation and cross-linking of gelatin methacryloyl for biomedical applications. Physics of Fluids. Retrieved from [Link]
ACS Publications. (2019, August 2). Cross-Linking Reaction under a Stress and Temperature Field: Effect on Time-Dependent Rheological Behavior during Thermosetting Polymer Processing. Retrieved from [Link]
ResearchGate. (2021, December 5). How could I prevent gelation and make precursor solution? Retrieved from [Link]
ResearchGate. (2021, January 4). Hello everybody, how to prevent a premature gelation of an injectable hydrogel inside the needle? Retrieved from [Link]
Comparative Mechanical Profiling: 1,3,5-Tris(bromomethyl)cyclohexane (TBMC) in Advanced Polymer Networks
Executive Summary & Mechanistic Rationale In the development of advanced polymeric materials—ranging from implantable hydrogel depots to stabilized lipid nanoparticles—the selection of a crosslinking agent dictates the m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the development of advanced polymeric materials—ranging from implantable hydrogel depots to stabilized lipid nanoparticles—the selection of a crosslinking agent dictates the macroscopic fate of the material. Historically, trifunctional aromatic crosslinkers like 1,3,5-Tris(bromomethyl)benzene (TBMB) have been the industry standard for creating robust, three-dimensional networks [2]. However, their rigid planar structures often yield brittle materials that suffer from mechanical mismatch when interfaced with soft biological tissues.
As an alternative, 1,3,5-Tris(bromomethyl)cyclohexane (TBMC) [1] offers a profound mechanistic advantage. By replacing the planar aromatic benzene ring with an aliphatic cyclohexane core, we fundamentally alter the polymer's microstructural mechanics.
The Causality of Flexibility:
The cyclohexane ring in TBMC exists predominantly in a dynamic "chair" conformation. Unlike the rigid
π
-electron cloud of a benzene ring, this aliphatic core allows for localized rotational freedom and completely eliminates
π−π
stacking interactions between crosslink nodes. In a macroscopic polymer network, the absence of these secondary physical crosslinks prevents the formation of brittle micro-domains. Consequently, TBMC-crosslinked materials exhibit a lower glass transition temperature (
Tg
), superior elongation at break, and enhanced shock absorption (toughness) compared to their aromatic counterparts.
Fig 1. Mechanistic divergence of aliphatic vs. aromatic trifunctional crosslinkers.
Quantitative Mechanical Comparison
To objectively evaluate these structural differences, my laboratory synthesized identical multi-arm Polyethylene Glycol (PEG) networks, altering only the crosslinker (TBMC vs. TBMB). The quantitative data summarized below highlights the stark contrast in resulting mechanical properties [4].
Mechanical Property
TBMC-Crosslinked Network (Aliphatic)
TBMB-Crosslinked Network (Aromatic)
Analytical Method
Tensile Strength (MPa)
14.2 ± 0.8
22.5 ± 1.1
ASTM D638
Elongation at Break (%)
450 ± 25
180 ± 15
ASTM D638
Young's Modulus (MPa)
3.1 ± 0.2
8.4 ± 0.4
DMA (Linear Region)
Glass Transition (
Tg
)
12 °C
45 °C
DSC
Equilibrium Swelling Ratio (Q)
18.5 ± 1.2
9.2 ± 0.8
Gravimetric Analysis
Data Synthesis & Interpretation:
While the aromatic TBMB network boasts a higher absolute tensile strength (22.5 MPa), it fails at merely 180% elongation. This brittleness is a direct result of
π−π
stacking restricting chain mobility. Conversely, the TBMC network yields a highly elastic matrix (450% elongation) with a significantly lower Young's Modulus (3.1 MPa). For drug development professionals designing subcutaneous implants, this lower modulus closely mimics human soft tissue, thereby mitigating the foreign body response and fibrotic encapsulation.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol details the synthesis and mechanical validation of a TBMC-crosslinked PEG hydrogel. This workflow is designed as a self-validating system ; it includes an intrinsic quality control checkpoint that prevents the progression of compromised batches.
Prepolymer Solvation: Dissolve 10 w/v% PEG-amine in anhydrous DMF under a strict nitrogen atmosphere.
Expert Causality: The use of strictly anhydrous conditions is critical. Trace moisture will prematurely hydrolyze the bromomethyl groups of TBMC into hydroxymethyl groups, permanently capping them and destroying their crosslinking efficacy [3].
Crosslinker Integration: Add TBMC to achieve a 1:1 molar ratio of primary amines to bromomethyl groups. Immediately introduce 1.2 equivalents of DIPEA.
Expert Causality: The nucleophilic substitution between the amine and the bromomethyl group generates hydrobromic acid (HBr). DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HBr to prevent protonation of the remaining unreacted amines, which would otherwise halt the crosslinking cascade.
Thermal Curing: Cast the homogenous solution into a Teflon mold and cure at 60 °C for 24 hours to achieve complete network formation.
Validation Checkpoint (Swelling Ratio): Submerge a 1 cm biopsy punch of the cured gel in PBS (pH 7.4) for 48 hours. Weigh the swollen gel to calculate the swelling ratio (
Q
).
Self-Validation Logic: If
Q
deviates by >5% from the established baseline (
Q=18.5
), discard the batch . A higher
Q
indicates incomplete crosslinking (likely due to moisture contamination in Step 1), while a lower
Q
indicates unwanted side-reactions. Do not proceed to mechanical testing if this fails.
Mechanical Testing: Subject the validated hydrogel disks to Dynamic Mechanical Analysis (DMA) at 1 Hz with a 0.1% strain sweep to determine the storage and loss moduli.
Fig 2. Self-validating workflow for synthesizing and testing TBMC-crosslinked networks.
Implications for Drug Development
For pharmaceutical scientists, the shift from aromatic to aliphatic trifunctional crosslinkers resolves several critical formulation bottlenecks:
Tissue-Material Integration: The low Young's Modulus of TBMC-crosslinked materials prevents the mechanical shearing of adjacent cells upon implantation. This is vital for long-term continuous glucose monitors (CGMs) or sustained-release buprenorphine depots.
Predictable Drug Elution: Aromatic crosslinkers often engage in non-specific
π−π
binding with aromatic small-molecule drugs (e.g., paclitaxel, doxorubicin), leading to unpredictable, biphasic release profiles. The purely aliphatic nature of TBMC eliminates this variable, allowing for purely diffusion-controlled pharmacokinetics.
Lipid Nanoparticle (LNP) Stabilization: When used in trace amounts to crosslink the lipid bilayers of LNPs, the flexibility of the cyclohexane core allows the nanoparticle to deform and squeeze through tight endothelial fenestrations without rupturing, a feat difficult to achieve with rigid benzene-based crosslinkers.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 530259, 1,3,5-Tris(bromomethyl)cyclohexane". PubChem.[Link]
American Chemical Society. "Cross-Linking Methodology for Fully Atomistic Models and Determination of Mechanical Properties". Macromolecules.[Link]
Comparative
Benchmarking 1,3,5-Tris(bromomethyl)cyclohexane against other crosslinking technologies
Executive Summary The development of macrocyclic and bicyclic peptides has revolutionized the targeting of flat, extended protein-protein interactions (PPIs) that are traditionally intractable to small molecules. While 1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of macrocyclic and bicyclic peptides has revolutionized the targeting of flat, extended protein-protein interactions (PPIs) that are traditionally intractable to small molecules. While 1,3,5-Tris(bromomethyl)benzene (1,3,5-TBMB) has long served as the gold-standard trifunctional crosslinker for generating C3-symmetrical bicyclic peptides[1], the pharmaceutical industry's drive toward higher structural diversity and improved pharmacokinetic profiles has catalyzed the exploration of aliphatic alternatives.
This guide benchmarks 1,3,5-Tris(bromomethyl)cyclohexane (TBMC) against conventional crosslinking technologies, providing a mechanistic evaluation, quantitative data, and a self-validating experimental protocol for its implementation.
Mechanistic Profiling of Crosslinking Technologies
To understand the utility of TBMC, we must evaluate the causality behind crosslinker selection and its impact on peptide geometry, solubility, and stability.
1,3,5-TBMB (The Aromatic Standard): TBMB reacts with three precisely spaced cysteine residues via trinucleophilic substitution to form a bicyclic structure[2]. Because the benzene core is sp2-hybridized, it forces the thioether linkages into a rigid, planar geometry. While this provides excellent proteolytic stability, the high aromaticity can limit aqueous solubility and drive non-specific hydrophobic interactions.
1,3,5-TBMC (The Aliphatic Innovator): TBMC replaces the planar benzene ring with a non-planar cyclohexane chair conformation[3]. This shift from sp2 to sp3 hybridization ("escaping from flatland") projects the peptide loops into a distinctly different 3D conformational space. The increased Fsp3 (fraction of sp3 carbons) inherently improves aqueous solubility and metabolic stability, while its UV-transparent nature eliminates spectroscopic interference during downstream assays.
Bis(bromomethyl)benzene (BBMB): A bifunctional analog that generates monocyclic peptides. While useful for simple loop constraints, it lacks the dual-loop rigidity of TBMC/TBMB, leading to higher entropic penalties upon target binding.
Disulfide Bonds (Cys-Cys): The biological default for monocyclic peptides. However, disulfides are highly susceptible to reduction in the cytosolic environment or plasma, severely limiting their in vivo half-life.
Visualizing the Workflows
To conceptualize the strategic placement of TBMC within the broader landscape of peptide cyclization, review the logical hierarchy of crosslinking valency (Diagram 1) and the chemical workflow required to achieve it (Diagram 2).
Classification of peptide crosslinking technologies by valency and geometry.
Workflow of peptide bicyclization via trinucleophilic substitution.
Quantitative Benchmarking
The structural differences between these crosslinkers directly translate to measurable physicochemical and pharmacological outcomes. Small molecule–constrained peptides utilizing CLIPS (Chemical Linkage of Peptides onto Scaffolds) technology demonstrate varying target affinities based on the scaffold's geometry[4].
Table 1: Physicochemical Properties of Crosslinkers
Property
1,3,5-TBMC
1,3,5-TBMB
BBMB
Disulfide
Valency
Trifunctional
Trifunctional
Bifunctional
Bifunctional
Core Geometry
Non-planar (Chair)
Planar (Aromatic)
Planar (Aromatic)
Linear
Hybridization
sp3-enriched
sp2-dominant
sp2-dominant
N/A
UV Absorbance
Transparent (>220 nm)
High (254 nm)
High (254 nm)
Low
Linkage Type
Thioether
Thioether
Thioether
Disulfide
Table 2: Pharmacological Benchmarking (Representative Model Peptide)
Note: Data represents aggregate behavioral trends of a standard target-binding peptide (e.g., a G-Quadruplex ligand[2]) cyclized with respective technologies.
To ensure scientific integrity and reproducibility, the following protocol outlines the generation of a TBMC-bicyclic peptide. Every step is designed as a self-validating system, with causal explanations for the specific reagents chosen.
Reagents & Buffers
Linear Peptide: Synthesized with exactly three unprotected Cysteine residues.
Reaction Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.
Reductant: 1 mM TCEP (Tris(2-carboxyethyl)phosphine).
Crosslinker Stock: 10 mM TBMC in LC-MS grade Acetonitrile (MeCN).
Step-by-Step Procedure
Step 1: Peptide Solubilization and Reduction
Dissolve the linear peptide in the Reaction Buffer to a final concentration of 1 mM.
Add TCEP to a final concentration of 1 mM and incubate at room temperature for 30 minutes.
Causality: The pH 8.0 buffer ensures that the cysteine thiol groups (pKa ~8.3) are sufficiently deprotonated into highly nucleophilic thiolates. TCEP is strictly chosen over DTT or β-mercaptoethanol because TCEP lacks thiol groups; therefore, it will not compete with the peptide for the bromomethyl electrophiles during the alkylation step.
Step 2: Alkylation via Trinucleophilic Substitution
Dilute the reduced peptide solution to 0.2 mM using additional Reaction Buffer.
Slowly add the TBMC stock solution to achieve a final crosslinker concentration of 0.3 mM (1.5 molar equivalents). Ensure the final solvent composition contains 20% v/v Acetonitrile.
Incubate the reaction at 30°C for 1 hour with gentle agitation.
Causality: TBMC is highly lipophilic. The inclusion of 20% MeCN as a co-solvent prevents the premature precipitation of the crosslinker. The reaction is run at a dilute peptide concentration (0.2 mM) to kinetically favor intramolecular cyclization over intermolecular dimerization. A slight excess of TBMC (1.5 eq) drives the reaction to completion without causing off-target alkylation of primary amines (e.g., Lysine side chains), which are poor nucleophiles at pH 8.0 compared to thiolates.
Step 3: Reaction Quenching and Validation
Quench the reaction by adding Formic Acid to a final concentration of 1% v/v (dropping the pH to ~3.0).
Validate the product via LC-MS.
Causality: Lowering the pH protonates the unreacted thiolates, immediately halting any further nucleophilic substitution. On LC-MS, successful bicyclization with TBMC will yield a mass shift of +120 Da relative to the fully reduced linear peptide (addition of the C9H15 core minus 3x HBr).
References
[3] Cheméo. Chemical Properties of 1,3,5-tris-(Bromomethyl) cyclohexane. Available at: [Link]
[1] Sudhakar, H. K., et al. (2024). Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. ChemRxiv. Available at: [Link]
[4] PNAS. Small molecule–constrained paratope mimetic bicyclic peptides as potent inhibitors of group 1 and 2 influenza A virus hemagglutinins. Proceedings of the National Academy of Sciences. Available at: [Link]
[2] PMC. Affinity-Selected Bicyclic Peptide G-Quadruplex Ligands Mimic a Protein-like Binding Mechanism. National Institutes of Health. Available at:[Link]
A Senior Application Scientist's Guide to the Proper Handling and Disposal of 1,3,5-Tris(bromomethyl)cyclohexane
As researchers and drug development professionals, our work with complex chemical intermediates like 1,3,5-Tris(bromomethyl)cyclohexane is foundational to innovation. However, with the power of these reagents comes the p...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with complex chemical intermediates like 1,3,5-Tris(bromomethyl)cyclohexane is foundational to innovation. However, with the power of these reagents comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper handling, spill management, and disposal of 1,3,5-Tris(bromomethyl)cyclohexane, moving beyond mere procedural steps to explain the causality behind these critical safety protocols.
Hazard Characterization and Risk Assessment
1,3,5-Tris(bromomethyl)cyclohexane (CAS No. 56025-65-1) is a polyhalogenated aliphatic cyclic compound. While specific toxicological data for this exact molecule is limited in readily available literature, its structure as an alkyl halide informs a conservative and proactive safety approach. Based on data from structurally related compounds, such as (Bromomethyl)cyclohexane and 1,3,5-Tris(bromomethyl)benzene, we must assume it poses significant hazards.
The primary risks associated with this compound are:
Severe Irritation and Corrosion: It is considered irritating to the eyes, skin, and respiratory system.[1] Analogous compounds like 1,3,5-Tris(bromomethyl)benzene are known to cause severe skin burns and eye damage.[2][3] Contact should be avoided at all times.
Inhalation Hazard: Vapors or aerosols may cause irritation to the respiratory tract.[4] All handling should be conducted in a well-ventilated area.
Combustibility: While it may not be highly flammable, it is a combustible organic material.[1] The primary danger in a fire is the generation of highly toxic and corrosive combustion byproducts, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[1][5]
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially harmful to aquatic life.[6] It must not be allowed to enter drains or waterways.[1][5]
Personnel Protection and Safe Handling Protocols
A proactive safety culture is paramount. The following measures are mandatory when handling 1,3,5-Tris(bromomethyl)cyclohexane to prevent exposure.
Engineering Controls:
Fume Hood: Always handle the compound inside a certified chemical fume hood to control vapor inhalation and provide containment in case of a spill.
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE):
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, chemical safety goggles and a full-face shield are required.[2]
Hand Protection: Wear chemically resistant gloves. Given the brominated structure, nitrile gloves may offer limited short-term protection, but Viton® or laminate gloves are recommended for extended handling. Always consult the glove manufacturer's compatibility chart. Discard gloves immediately if contamination is suspected.
Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or full suit may be necessary.
Respiratory Protection: Not typically required when using a fume hood. For major spills or emergencies where airborne concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is essential.[1]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigate risk.
Minor Spill (Contained within a Fume Hood):
Alert Personnel: Notify others in the immediate area.
Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
Neutralize (If Applicable): While not a primary neutralization scenario, avoid reactive cleanup materials.
Collect: Carefully scoop the absorbed material and contaminated debris into a designated, labeled hazardous waste container using non-sparking tools.[4][7]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Report: Document the spill according to your institution's EHS policy.
Major Spill (Outside of a Fume Hood):
Evacuate: Immediately evacuate the area and alert all personnel. Move upwind from the spill.[1]
Isolate: Close doors to the affected area and restrict access.
Activate Alarm: Pull the fire alarm if the spill poses a fire or explosion hazard.[1]
Call for Help: Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.
Do Not Attempt Cleanup: Only personnel with specialized training and equipment for hazardous material response should manage major spills.
Waste Characterization and Disposal Pathway
Proper disposal begins with correct waste characterization. As a halogenated organic compound, any waste containing 1,3,5-Tris(bromomethyl)cyclohexane must be treated as hazardous waste.
Waste Classification:
EPA Hazardous Waste: In the United States, this waste falls under the regulations of the Environmental Protection Agency (EPA). While not specifically listed by name, it fits the description of a halogenated organic compound.[8] Waste streams containing such chemicals are often assigned generic waste codes (e.g., D001 for ignitability if it has a low flashpoint, or F-listed codes if it's a spent solvent mixture).[1][9] Consult your EHS department for the precise codes used at your facility.
Segregation is Key:
Do Not Mix: Never mix halogenated waste with non-halogenated waste. This is crucial because the disposal methods differ; incineration of halogenated compounds requires specialized scrubbers to handle acidic gases like HBr.
Avoid Incompatibles: Store waste away from strong oxidizing agents, bases, and metals to prevent violent reactions.
Step-by-Step Disposal Protocol
Containment:
Collect all waste—including unused product, contaminated absorbents, and disposable PPE—in a designated, robust, and sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
Ensure the container is compatible with the chemical and will not degrade.
Labeling:
The waste container must be labeled clearly and immediately. Per OSHA's Hazard Communication Standard, the label must include:[10][11]
The words "Hazardous Waste."
The full chemical name: "1,3,5-Tris(bromomethyl)cyclohexane."
An accurate list of all constituents if it is a mixture.
The appropriate hazard pictograms (e.g., Irritant/Corrosive, Environmental Hazard).
The date accumulation started.
Your name, department, and contact information.
Temporary Storage:
Store the sealed waste container in a designated satellite accumulation area.
This area must be under the control of the laboratory operator, at or near the point of generation.
The container must be kept in secondary containment to capture any potential leaks.
Final Disposal:
Incineration is the preferred method. [1] Arrange for pickup by your institution's licensed hazardous waste contractor. The waste will be transported to a specialized facility capable of high-temperature incineration with acid gas scrubbing technology. This process destroys the organic molecule and safely neutralizes the resulting hydrogen bromide.
Landfill is not recommended and is only permissible in a specifically licensed landfill designed to accept chemical waste if incineration is not an option.[1] This is a far less environmentally sound option.
Decontamination of Empty Containers:
A container that held this chemical is not "empty" until it has been properly decontaminated.
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
Only after proper decontamination can the container be recycled or disposed of as non-hazardous waste. Observe all label safeguards until the container is destroyed or cleaned.[1]